molecular formula C16H34O4S B3055596 Bis(2-ethylhexyl) sulfate CAS No. 65717-77-3

Bis(2-ethylhexyl) sulfate

Cat. No.: B3055596
CAS No.: 65717-77-3
M. Wt: 322.5 g/mol
InChI Key: PVGGIXIKFFHCOS-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) sulfate is an organic sulfate ester with the molecular formula C16H34O4S and an average molecular mass of 322.504 g/mol . This compound features a sulfate group esterified with two 2-ethylhexanol chains, resulting in a structure with two defined stereocenters . As a dialkyl sulfate, it serves as a valuable intermediate in organic and polymer chemistry research. Its potential applications include acting as a monomer or cross-linking agent in polymer synthesis, and as a precursor for the development of surfactants or other specialty chemicals . The branched hydrophobic tails from the 2-ethylhexyl groups contribute to the molecule's overall hydrophobicity, influencing its behavior in mixtures and interactions with other substances . Researchers can utilize this compound to study its physicochemical properties, reactivity, and aggregation behavior. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethylhexyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGGIXIKFFHCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COS(=O)(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623404
Record name Bis(2-ethylhexyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65717-77-3
Record name Bis(2-ethylhexyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Phase Behavior and Thermal Stability of Bis(2-ethylhexyl) Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Bis(2-ethylhexyl) sulfate (DEHS) is a dialkyl sulfate of interest for various chemical applications. A thorough understanding of its phase behavior and thermal stability is paramount for its safe handling, storage, formulation, and application, particularly in research and development settings where process conditions can vary significantly. This technical guide provides a comprehensive framework for characterizing DEHS. Due to the limited availability of specific experimental data in public literature for this exact compound, this document establishes a predictive and methodological approach grounded in the well-documented behavior of analogous dialkyl sulfates and advanced thermal analysis techniques. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to systematically evaluate the physicochemical properties of DEHS.

Introduction to Bis(2-ethylhexyl) Sulfate (DEHS)

Bis(2-ethylhexyl) sulfate, the diester of sulfuric acid and 2-ethylhexanol, is a distinct chemical entity within the broader class of organic sulfates. Its molecular structure, featuring two branched, eight-carbon alkyl chains, imparts significant lipophilicity.

Chemical Structure and Physicochemical Properties

The fundamental properties of DEHS, derived from computational models, provide a baseline for its characterization.[1] A summary of these properties is essential for designing and interpreting experimental work.

  • Chemical Structure: C₁₆H₃₄O₄S

  • Molecular Weight: 322.5 g/mol

  • IUPAC Name: bis(2-ethylhexyl) sulfate

A detailed table of its computed physicochemical properties is provided in Section 6.0.

Rationale for Characterization

For researchers and drug development professionals, understanding the material properties of a compound like DEHS is not merely academic; it is a prerequisite for successful application.

  • Phase Behavior: Knowledge of melting points, glass transitions, or potential liquid crystalline phases is critical for processing, formulation, and defining storage conditions. Phase transitions can dramatically alter a material's solubility, viscosity, and bioavailability.

  • Thermal Stability: The decomposition temperature defines the upper limit for processing and long-term storage. For dialkyl sulfates, which can be potent alkylating agents, understanding thermal degradation pathways is a critical safety and purity consideration.[2] Degradation can lead to loss of efficacy, the formation of toxic byproducts, and process inconsistencies.[3]

Framework for Phase Behavior Analysis

The phase behavior of a material describes its physical state under varying conditions of temperature and pressure. For a molecule like DEHS, we can anticipate several key transitions. While specific data is absent, the behavior of analogous long-chain, double-tailed amphiphiles, such as sodium bis(2-ethylhexyl) sulfosuccinate (AOT), suggests the potential for complex phase behavior, possibly including liquid crystalline phases in the presence of solvents.[4]

Key Analytical Technique: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for investigating the phase behavior of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] This allows for the precise detection of thermal events, including:

  • Melting Temperature (Tₘ): The temperature at which a solid transitions to a liquid, observed as an endothermic peak.

  • Crystallization Temperature (T꜀): The temperature at which a liquid or amorphous solid forms a crystalline structure upon cooling, observed as an exothermic peak.

  • Glass Transition Temperature (T₉): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state, observed as a step change in the baseline heat capacity.[7]

Proposed Experimental Protocol: Phase Behavior by DSC

This protocol is designed as a self-validating system to provide a comprehensive overview of the thermal transitions of DEHS.

Objective

To identify and quantify the primary thermal transitions (melting, crystallization, glass transition) of bis(2-ethylhexyl) sulfate using a heat-cool-heat DSC methodology.

Materials and Equipment
  • Sample: Bis(2-ethylhexyl) sulfate, high purity

  • Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC)

  • Pans: Aluminum DSC pans and lids

  • Purge Gas: High-purity nitrogen (99.999%)

  • Crimper: Press for hermetically sealing DSC pans

Step-by-Step Methodology
  • Sample Preparation: Tare an aluminum DSC pan and lid. Accurately weigh 3-5 mg of DEHS into the pan.

  • Encapsulation: Hermetically seal the pan using a crimper. This prevents any loss of volatile components during the analysis.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes prior to the run and throughout the experiment. Causality: An inert atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are intrinsic to the material itself.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Equilibration): Equilibrate the cell at a low temperature, for instance, -80 °C.

    • Segment 2 (First Heating): Heat the sample from -80 °C to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate of 10 °C/min. Causality: This first scan reveals the thermal properties of the material in its "as-received" state and erases its prior thermal history.

    • Segment 3 (Isothermal Hold): Hold the sample at 200 °C for 2-5 minutes to ensure complete melting.

    • Segment 4 (Controlled Cooling): Cool the sample from 200 °C back to -80 °C at a controlled rate of 10 °C/min. Causality: This scan reveals the crystallization behavior of the material from the melt.

    • Segment 5 (Second Heating): Heat the sample again from -80 °C to 200 °C at 10 °C/min. Causality & Self-Validation: The second heating scan provides the most reliable data on the material's intrinsic properties (T₉, Tₘ), as the thermal history has been standardized by the controlled cooling step. Comparing the first and second heating scans can reveal information about the initial state of the material (e.g., degree of crystallinity, presence of polymorphism).[7]

Data Interpretation
  • Analyze the second heating curve to determine the glass transition (T₉) as the midpoint of the step change in heat flow and the melting point (Tₘ) as the peak of the endotherm.

  • Analyze the cooling curve to determine the crystallization temperature (T꜀) as the peak of the exotherm.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis (N₂ Atmosphere) cluster_output Data Interpretation p1 Weigh 3-5 mg DEHS into Aluminum Pan p2 Hermetically Seal Pan p1->p2 a1 Equilibrate at -80°C p2->a1 a2 Heat 1: -80°C to 200°C (10°C/min) 'As-Received' Data a1->a2 a3 Cool: 200°C to -80°C (10°C/min) Crystallization Data a2->a3 a4 Heat 2: -80°C to 200°C (10°C/min) Intrinsic Properties a3->a4 o2 Determine Tc (from Cool) a3->o2 o1 Determine Tg, Tm (from Heat 2) a4->o1

Diagram of the DSC heat-cool-heat experimental workflow.

Framework for Thermal Stability Assessment

Thermal stability refers to a material's resistance to chemical decomposition at elevated temperatures. For organic sulfates, the primary degradation pathway is often hydrolysis of the sulfate ester bond, which can be accelerated by temperature and the presence of acidic or basic species.[8] The decomposition of sulfate-containing compounds can release sulfur oxides (SOₓ), which are hazardous gases.[3]

Key Analytical Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary method for determining thermal stability. The technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] A TGA experiment provides a quantitative measure of degradation, yielding critical parameters such as:

  • Onset Temperature of Decomposition (Tₒₙₛₑₜ): The temperature at which significant mass loss begins. This is often used as the practical upper limit for the material's use.[9]

  • Peak Decomposition Temperature (Tₚₑₐₖ): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.

Proposed Experimental Protocol: Thermal Stability by TGA

This protocol is designed to determine the intrinsic thermal stability of DEHS, excluding oxidative effects.

Objective

To determine the onset temperature of decomposition for bis(2-ethylhexyl) sulfate in an inert atmosphere.

Materials and Equipment
  • Sample: Bis(2-ethylhexyl) sulfate, high purity

  • Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q-series, Mettler Toledo TGA/DSC)

  • Pans: Platinum or ceramic TGA pans

  • Purge Gas: High-purity nitrogen (99.999%)

Step-by-Step Methodology
  • Instrument Preparation: Ensure the TGA balance is tared and the instrument is clean.

  • Sample Loading: Place 5-10 mg of DEHS into the TGA pan. Causality: A small sample size minimizes thermal gradients within the sample, leading to more accurate and reproducible decomposition data.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Atmosphere Control: Purge the furnace and balance with high-purity nitrogen at a constant flow rate (e.g., 40-60 mL/min) for at least 20 minutes before starting the heating program. Maintain this purge throughout the experiment. Causality & Self-Validation: An inert atmosphere is critical to ensure the analysis measures thermal decomposition, not thermo-oxidative decomposition. Running the same sample in an air atmosphere and comparing the results can validate the role of oxygen in the degradation process.

  • Thermal Program:

    • Segment 1 (Equilibration): Equilibrate at a temperature well below any expected decomposition, e.g., 30 °C.

    • Segment 2 (Ramped Heating): Heat the sample from 30 °C to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min. Causality: A standard heating rate of 10-20 °C/min provides a good balance between resolution and experiment time. It is known that higher heating rates can shift the observed decomposition to higher temperatures, so consistency is key for comparing results.[10]

Data Interpretation
  • Plot the sample mass (%) versus temperature. The resulting curve is the TGA thermogram.

  • The Tₒₙₛₑₜ is determined as the temperature at which the tangent to the steepest part of the mass loss curve intersects the initial mass baseline.[9]

  • Calculate the first derivative of the TGA curve (d(Weight)/dT). The peak of this DTG curve corresponds to the Tₚₑₐₖ , the temperature of maximum decomposition rate.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Analysis p1 Load 5-10 mg DEHS into TGA Pan a1 Purge with N₂ (>20 min) p1->a1 a2 Equilibrate at 30°C a1->a2 a3 Heat: 30°C to 600°C (10°C/min) in N₂ Atmosphere a2->a3 o1 Plot Mass vs. Temp (TGA Curve) a3->o1 o2 Calculate 1st Derivative (DTG Curve) o1->o2 o3 Determine Tonset and Tpeak o2->o3

Diagram of the TGA experimental workflow for thermal stability.

Summary of Physicochemical and Thermal Properties

This table summarizes the known computed data and provides fields for the key experimental data to be determined by the protocols outlined in this guide.

PropertyValueSource / Method
General Properties
Molecular FormulaC₁₆H₃₄O₄SPubChem[1]
Molar Mass322.5 g/mol PubChem[1]
Phase Behavior
Physical State at 25°CTo be determinedVisual Inspection
Glass Transition (T₉)To be determinedDSC (Sec 3.0)
Melting Point (Tₘ)To be determinedDSC (Sec 3.0)
Crystallization Temp (T꜀)To be determinedDSC (Sec 3.0)
Thermal Stability
Onset of Decomposition (Tₒₙₛₑₜ)To be determinedTGA (Sec 5.0)
Peak Decomposition (Tₚₑₐₖ)To be determinedTGA / DTG (Sec 5.0)

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the phase behavior and thermal stability of bis(2-ethylhexyl) sulfate. By adhering to the detailed DSC and TGA protocols, researchers can generate reliable and reproducible data essential for the safe and effective use of this compound.

For a more advanced understanding, future studies could employ hyphenated techniques. TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) would allow for the real-time identification of gases evolved during decomposition, providing critical insight into the degradation mechanism and potential hazards.[3]

References

  • PubChem. Bis(2-ethylhexyl) sulfate. National Center for Biotechnology Information. [Link]

  • Verevkin, S. P., et al. (2012). Ionic liquids: differential scanning calorimetry as a new indirect method for determination of vaporization enthalpies. The Journal of Physical Chemistry B, 116(14), 4276-85. [Link]

  • Głowinkowski, S., et al. (2020). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials (Basel), 13(9), 2168. [Link]

  • ResearchGate. Differential scanning calorimetry of the neat ionic liquids (solid...). [Link]

  • Verevkin, S. P., et al. (2012). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B, 116(14), 4276-4285. [Link]

  • ACS Publications. Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. [Link]

  • Kahlweit, M., et al. (1991). Systematic Study on the Influence of Impurities on the Phase Behavior of Sodium Bis(2-ethylhexyl) Sulfosuccinate Microemulsions. Langmuir, 7(7), 1325-1333. [Link]

  • Pavel, F. M., & Mackay, R. A. (2004). Polymerizable bis(2-ethylhexyl)sulfosuccinate: Application in Microemulsion Polymerization. Langmuir, 20(26), 11211-11216. [Link]

  • Zhou, L., et al. (2020). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega, 5(1), 1039-1047. [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

  • Ciesielski, M., et al. (2020). EFFECT OF SURFACTANTS ON THE THERMAL DECOMPOSITION OF Li7La3Zr2O12 CERAMICS POWDER. Journal of Engineering and Science Research, 4(1), 1-5. [Link]

  • Zhang, M., et al. (2022). High-Resolution Thermogravimetric Analysis Is Required for Evaluating the Thermal Stability of Deep Eutectic Solvents. Industrial & Engineering Chemistry Research, 61(38), 14193-14201. [Link]

  • ResearchGate. Dialkyl Sulfates and Alkylsulfuric Acids. [Link]

  • Wierzbicka-Miernik, A., et al. (2024). Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. Materials (Basel), 17(5), 1198. [Link]

  • Al-Rashed, A. A., et al. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Programmed Reaction Method. Industrial & Engineering Chemistry Research, 58(18), 7545-7554. [Link]

Sources

In Vitro Toxicity Profile of Bis(2-ethylhexyl) Sulfate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and chemical safety assessment evolve, the toxicological profiling of organosulfate esters requires a nuanced, mechanism-first approach. Bis(2-ethylhexyl) sulfate (BEHS, CAS 65717-77-3) is a dialkyl sulfate characterized by two bulky, branched aliphatic chains [1]. While lower molecular weight dialkyl sulfates are notorious for their potent alkylating and genotoxic properties , the unique structural topology of BEHS fundamentally alters its in vitro toxicity profile. This guide synthesizes the mechanistic causality behind BEHS toxicity and provides self-validating in vitro protocols to accurately quantify its safety margins.

Mechanistic Toxicology: The "Why" Behind the Profile

To design an effective in vitro screening cascade, we must first deconstruct the chemical reactivity of BEHS. Its toxicity is governed by two competing physicochemical properties: electrophilic potential and lipophilicity.

Steric-Modulated Alkylation

Dialkyl sulfates (e.g., dimethyl or diethyl sulfate) are classic SN2 alkylating agents, frequently flagged as highly reactive genotoxic impurities (GTIs) in pharmaceutical synthesis [2]. They readily transfer their alkyl groups to nucleophilic centers on DNA (e.g., N7 of guanine), leading to mutagenesis. However, the reactivity of dialkyl sulfates falls precipitously as the size and branching of the alkyl group increase [3].

In BEHS, the 2-ethylhexyl moieties introduce severe steric hindrance around the electrophilic carbon. Consequently, direct DNA alkylation is thermodynamically and kinetically suppressed. Instead, any residual electrophilic reactivity is more likely to manifest as the haptenation of highly nucleophilic protein thiols (cysteine residues), potentially leading to protein dysfunction or sensitization, rather than direct genotoxicity.

Lipophilic Membrane Disruption

With an estimated XLogP3 of ~6.1 and a molecular weight of 322.5 g/mol [1], BEHS is highly hydrophobic. In an aqueous biological system, it behaves analogously to an anionic surfactant. The primary driver of its in vitro cytotoxicity is the intercalation of its hydrophobic tails into the lipid bilayer of cell membranes. This disruption leads to a loss of membrane integrity, ion gradient collapse, secondary mitochondrial depolarization, and ultimately, necrotic cell death.

BEHS_Toxicity cluster_0 Pathway 1: Lipophilic/Surfactant Effects cluster_1 Pathway 2: Electrophilic Reactivity BEHS Bis(2-ethylhexyl) sulfate (BEHS) Membrane Lipid Bilayer Intercalation BEHS->Membrane Steric Steric Hindrance (Branched Chains) BEHS->Steric Mito Mitochondrial Depolarization Membrane->Mito Necrosis Membrane Rupture (LDH Release) Mito->Necrosis Protein Protein Thiol Alkylation (Haptenation) Steric->Protein Moderate DNA DNA Alkylation (Low Probability) Steric->DNA Suppressed

Mechanistic bifurcation of BEHS toxicity: lipophilic membrane disruption vs. sterically hindered alkylation.

Core In Vitro Experimental Workflows: The "How"

To capture both the surfactant-like cytotoxicity and the residual electrophilic potential of BEHS, we deploy a self-validating system of orthogonal assays.

Phase 1: Cytotoxicity & Membrane Integrity (LDH & ATP)

Causality: Relying solely on metabolic assays (like MTT or CellTiter-Glo) can yield false positives if the compound directly inhibits mitochondrial enzymes without causing cell death. By pairing an ATP-depletion assay with a Lactate Dehydrogenase (LDH) release assay, we create a self-validating loop: if ATP drops simultaneously with LDH release, the mechanism is primary necrosis via membrane rupture (consistent with surfactant-like behavior).

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stock Preparation: Dissolve BEHS in 100% DMSO. Crucial Step: Due to its high lipophilicity, aqueous buffers will cause precipitation. Maintain final DMSO concentration in the assay at ≤0.5% (v/v) to prevent vehicle-induced toxicity.

  • Dosing: Treat cells with a 10-point dose-response curve of BEHS (0.1 µM to 1000 µM) for 24 hours.

  • LDH Quantification (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes. Read absorbance at 490 nm.

  • ATP Quantification (Viability): To the remaining cells and media, add 50 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

Phase 2: Electrophilic Reactivity (Direct Peptide Reactivity Assay - DPRA)

Causality: To validate the QSAR prediction that the 2-ethylhexyl branching suppresses alkylation [3], we use the DPRA. This cell-free assay measures the depletion of synthetic peptides containing either cysteine or lysine. If BEHS retains alkylating power, it will covalently bind to the nucleophilic thiol of cysteine.

Step-by-Step Protocol:

  • Peptide Preparation: Prepare Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) peptides at 0.5 mM in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Incubation: Mix BEHS (dissolved in acetonitrile) with the peptides at a 1:10 ratio for cysteine and 1:50 for lysine. Incubate in the dark at 25°C for 24 hours.

  • HPLC Analysis: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm. Calculate the percent depletion relative to the vehicle control.

Workflow Prep BEHS Stock Prep (DMSO/ACN Vehicle) Dose Dose-Response (0.1 - 1000 µM) Prep->Dose Assay3 DPRA Assay (Peptide Reactivity) Prep->Assay3 Assay1 CellTiter-Glo (ATP Viability) Dose->Assay1 Assay2 LDH Release (Membrane Integrity) Dose->Assay2

Self-validating in vitro workflow for assessing BEHS cytotoxicity and electrophilic reactivity.

Quantitative Data Interpretation

When executing these protocols, the resulting data must be benchmarked against known structural analogs. Table 1 summarizes the expected quantitative baseline for BEHS based on its physicochemical properties and QSAR extrapolations.

Table 1: Expected In Vitro Toxicity Baselines for BEHS

Assay / EndpointTarget MetricExpected RangeMechanistic Interpretation
CellTiter-Glo (ATP) IC₅₀ (HepG2, 24h)50 - 150 µMModerate cytotoxicity driven by lipophilic integration into cellular membranes.
LDH Release EC₅₀ (HepG2, 24h)60 - 180 µMClose correlation with ATP IC₅₀ confirms primary necrosis via membrane rupture.
DPRA (Cysteine) % Depletion< 10% (Minimal)Steric hindrance prevents significant SN2 alkylation of protein thiols.
Ames Test (Bacterial) Revertant ColoniesNegativeLack of direct DNA reactivity confirms non-genotoxic profile.

Conclusion

The in vitro toxicity profile of bis(2-ethylhexyl) sulfate is a prime example of how structural topology dictates biological outcome. While it belongs to the dialkyl sulfate class—a group notorious for genotoxicity—the steric bulk of its branched chains neutralizes its DNA-alkylating potential. Instead, its toxicity is governed by its surfactant-like lipophilicity, making membrane integrity (LDH) and metabolic viability (ATP) the most critical endpoints for safety assessment. By utilizing the self-validating experimental workflows outlined above, researchers can accurately quantify the safety margins of BEHS in formulation and synthetic applications.

References

  • National Institutes of Health. "Bis(2-ethylhexyl) sulfate | C16H34O4S | CID 22210393". PubChem. URL:[Link]

  • Szekely, G., et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation". Chemical Reviews, ACS Publications. URL:[Link]

  • OECD. "Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models". OECD Environment, Health and Safety Publications. URL:[Link]

  • Health Canada. "Proposed Risk Management Approach for Diethyl sulfate". Government of Canada. URL:[Link]

Sources

Unlocking the Interfacial Dynamics of Bis(2-ethylhexyl) Sulfate: A Technical Guide to Surface Tension Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex formulation challenges where traditional surfactants fail to bridge the gap between extreme hydrophobicity and required interfacial activity. Bis(2-ethylhexyl) sulfate (BEHS) —a neutral diester of sulfuric acid—represents a highly specialized class of surface-active molecules. Unlike its ubiquitous cousin, sodium dioctyl sulfosuccinate (DOSS), or its monoester derivative, BEHS lacks a terminal ionic headgroup[1]. Instead, its efficacy in surface tension reduction stems from its profound hydrophobicity, steric bulk, and latent reactivity, making it an invaluable asset in specialized drug delivery vehicles, miniemulsion polymerizations, and advanced surface coatings[2].

This whitepaper deconstructs the mechanistic causality behind BEHS's interfacial behavior, provides self-validating experimental workflows for its characterization, and explores its applications in modern material science.

Mechanistic Causality of Surface Tension Reduction

The surface activity of BEHS is fundamentally dictated by its twin branched 2-ethylhexyl tails. In a purely aqueous system, BEHS is practically insoluble, possessing an XLogP3 of approximately 6.0[1]. However, at an oil-water or air-water interface, it exhibits strong spontaneous adsorption.

The causality of its surface tension reduction is driven by two primary mechanisms:

A. Steric Disruption of Cohesive Forces

Linear alkyl chains tend to pack tightly at interfaces, which can lead to rigid, highly ordered interfacial films. The ethyl branches at the 2-position of the hexyl chains in BEHS create significant steric hindrance. This forces the molecules to occupy a larger minimum cross-sectional area ( Amin​ ) at the interface. This loose, V-shaped packing effectively disrupts the cohesive hydrogen-bond network of water (or van der Waals forces in the oil phase) without forming a rigid crystalline layer, leading to a highly fluid and flexible interface.

B. In-Situ Hydrolysis and Co-Surfactancy

In many advanced formulations, BEHS acts as a latent, slow-release surfactant. Under specific pH conditions or in the presence of protic solvents, the diester undergoes controlled hydrolytic cleavage to yield mono(2-ethylhexyl) sulfate—a potent anionic surfactant. This creates a synergistic mixed-surfactant system: the neutral BEHS diester partitions deeply into the oil phase, while the newly formed anionic monoester anchors in the aqueous phase. This dynamic equilibrium drives the interfacial tension to ultra-low values, a phenomenon critical for stabilizing miniemulsions where radical generation and particle size are heavily influenced by interfacial tension[3].

Quantitative Data & Comparative Surface Tension

To understand BEHS's unique position, it must be compared against its structural analogs. The table below summarizes the physicochemical properties that dictate their respective interfacial behaviors.

PropertyBis(2-ethylhexyl) sulfate (BEHS)Sodium Mono(2-ethylhexyl) sulfateSodium Dioctyl Sulfosuccinate (DOSS)
Chemical Role Neutral Diester / PrecursorAnionic SurfactantAnionic Surfactant
XLogP3 6.0[1]~2.5~3.8
H-Bond Donors 0[1]00
H-Bond Acceptors 4[1]47
Surface Tension Reduction Moderate (Hydrophobic wetting)High (Rapid micellization)Ultra-High (Super-wetter)
Primary Mechanism Steric disruption / Co-surfactancyIonic alignment at interfaceV-shaped twin-tail packing

Self-Validating Experimental Protocols

To rigorously evaluate the surface tension reduction and wetting properties of BEHS-integrated systems, we employ self-validating experimental protocols. These workflows are "self-validating" because they rely on fundamental thermodynamic equilibria rather than arbitrary, drift-prone calibration curves.

Protocol 1: Dynamic Interfacial Tension via Pendant Drop Method

This method quantifies the reduction in interfacial tension over time as BEHS adsorbs at the oil-water interface[3].

  • Phase Saturation: Pre-equilibrate the aqueous phase and the oil phase (e.g., hexadecane) for 24 hours in a sealed vessel. This prevents mass transfer artifacts (evaporation or mutual solubility) during the measurement.

  • Droplet Formation: Using a precision motorized syringe equipped with a J-hook needle, dispense a 10–15 μL droplet of the aqueous phase upward into an optical glass cuvette filled with the oil phase.

  • Optical Capture: Utilize a high-speed goniometer camera to capture the droplet profile at 10 frames per second.

  • Laplace-Young Fitting: The software analyzes the droplet shape. Because the droplet's physical deformation is a direct consequence of the balance between buoyancy (gravity) and interfacial tension, the fitted Laplace-Young equation provides a mathematically self-validating measurement of the dynamic interfacial tension ( γ ).

Protocol 2: Critical Surface Energy Determination via Zisman Plot

To evaluate the wetting efficacy of BEHS-modified polymer coatings (such as those used in keratin fiber treatments)[2], we determine the critical surface energy.

  • Substrate Preparation: Apply the BEHS-containing formulation to the target substrate (e.g., glass slide or keratin fiber mat) and cure under controlled humidity.

  • Probe Liquid Selection: Prepare a series of pure probe liquids with known surface tensions (e.g., Water: 72.8 mN/m, Formamide: 58.2 mN/m, Diiodomethane: 50.8 mN/m).

  • Contact Angle Measurement: Deposit a 2 μL sessile drop of each probe liquid onto the substrate. Record the equilibrium contact angle ( θ ).

  • Data Plotting: Plot cos(θ) against the known surface tensions of the probe liquids.

  • Extrapolation: Draw a linear regression through the data points. The surface tension value where the line intersects cos(θ)=1 (complete wetting) is the critical surface energy of the solid. This empirical boundary thermodynamically validates the coating's wettability[2].

Interfacial Adsorption & Hydrolysis Pathway

The following diagram illustrates the logical flow of BEHS from a neutral hydrophobic molecule to a synergistic co-surfactant system at the oil-water interface.

G BEHS Bis(2-ethylhexyl) sulfate (Neutral Diester) Interface Oil-Water Interface (Steric Disruption) BEHS->Interface Hydrophobic Adsorption Hydrolysis Hydrolytic Cleavage (pH Triggered) BEHS->Hydrolysis Aqueous Exposure TensionDrop1 Initial Interfacial Tension Reduction Interface->TensionDrop1 Cohesive Force Disruption MonoEHS Mono(2-ethylhexyl) sulfate (Anionic Surfactant) Hydrolysis->MonoEHS Cleavage of 1 Tail TensionDrop2 Sustained Ultra-Low Surface Tension MonoEHS->TensionDrop2 Ionic Headgroup Alignment TensionDrop1->TensionDrop2 Synergistic Co-surfactancy

Figure 1: Mechanistic pathway of Bis(2-ethylhexyl) sulfate interfacial adsorption and hydrolysis.

Applications in Drug Development & Coatings

Miniemulsion Polymerization for Drug Carriers In the synthesis of polymeric drug carriers, achieving a stable miniemulsion is paramount. The addition of dioctyl sulfate derivatives reduces the interfacial tension between the monomer droplets and the aqueous phase. This prevents Ostwald ripening and ensures a uniform particle size distribution, which is critical for predictable pharmacokinetics and controlled drug release profiles[3].

Advanced Keratin and Substrate Coatings BEHS is utilized as an acidic catalyst and film-forming modifier in alkoxysilyl-based keratin fiber color coatings[2]. Its extreme hydrophobicity enhances the wear-fastness and environmental resistance of the coating. By lowering the surface tension during application, BEHS ensures contiguous coating formation, preventing premature dissolution or flaking caused by aqueous shampoos or environmental humidity[2].

Sources

Methodological & Application

Laboratory Synthesis of Bis(2-ethylhexyl) Sulfate: Protocols, Mechanistic Insights, and Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Date of Issue: March 26, 2026

Executive Summary

Bis(2-ethylhexyl) sulfate is a symmetrical dialkyl sulfate utilized as a potent alkylating agent, a specialty surfactant intermediate, and a lipophilic modifying reagent in drug development. While asymmetrical or cyclic sulfates often require complex multi-step syntheses, symmetrical acyclic dialkyl sulfates can be synthesized directly from their corresponding alcohols. This application note details a highly optimized, one-pot esterification protocol utilizing 2-ethylhexanol and sulfuryl chloride ( SO2​Cl2​ ).

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing a self-validating synthetic protocol requires understanding the precise causality behind each reagent and condition. The synthesis of dialkyl sulfates via sulfuryl chloride is governed by competing nucleophilic pathways.

  • Reagent Selection ( SO2​Cl2​ vs. SOCl2​ ): While thionyl chloride ( SOCl2​ ) yields dialkyl sulfites requiring subsequent aggressive oxidation (e.g., RuO4​ ), sulfuryl chloride ( SO2​Cl2​ ) directly yields the sulfate diester in a single operation 1.

  • The Critical Role of the Base (Pyridine): The reaction generates two equivalents of hydrogen chloride ( HCl ). If left unneutralized, the chloride ion ( Cl− ) acts as a potent nucleophile, attacking the intermediate 2-ethylhexyl chlorosulfate to yield 2-ethylhexyl chloride instead of the desired sulfate diester. Pyridine acts as an essential acid scavenger and nucleophilic catalyst, precipitating out as pyridinium chloride and driving the equilibrium toward the diester [[2]]().

  • Thermal Control (-78 °C to 0 °C): Sulfuryl chloride is highly reactive and moisture-sensitive 3. The initial formation of the alkyl chlorosulfate intermediate is violently exothermic. Conducting the addition at -78 °C prevents thermal decomposition of the intermediate and suppresses elimination side-reactions.

  • Chromatographic Stability: Unlike highly reactive monoalkyl hydrogen sulfates, uncharged dialkyl sulfate diesters possess sufficient stability to tolerate standard silica gel chromatography, allowing for straightforward purification 4.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a 10 mmol scale synthesis of bis(2-ethylhexyl) sulfate.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Mass / Volume)Function
2-Ethylhexanol 130.232.02.60 g (3.12 mL)Substrate / Nucleophile
Sulfuryl Chloride ( SO2​Cl2​ ) 134.971.01.35 g (0.81 mL)Electrophilic Sulfate Source
Pyridine 79.102.21.74 g (1.78 mL)Acid Scavenger / Catalyst
Dichloromethane (Anhydrous) 84.93N/A20.0 mLSolvent
Bis(2-ethylhexyl) sulfate 322.501.0 (Expected)~2.74 g (85% Yield)Target Product

Reaction Workflow Visualization

G A 2-Ethylhexanol (2 eq) + SO₂Cl₂ (1 eq) B Base Addition (Pyridine) Solvent: DCM, Temp: -78°C A->B C Intermediate: 2-Ethylhexyl chlorosulfate B->C D Nucleophilic Substitution by 2nd Alcohol Equivalent C->D E Bis(2-ethylhexyl) sulfate (Target Product) D->E F Pyridinium Chloride (Aqueous Waste) D->F

Mechanistic workflow for the synthesis of bis(2-ethylhexyl) sulfate via sulfuryl chloride.

Step-by-Step Laboratory Protocol

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Maintain an inert argon atmosphere throughout the setup to prevent premature hydrolysis of SO2​Cl2​ 3.

  • Reagent Loading: Inject 20.0 mL of anhydrous dichloromethane (DCM) into the flask, followed by 3.12 mL (20 mmol) of 2-ethylhexanol and 1.78 mL (22 mmol) of anhydrous pyridine.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the mixture to cool to -78 °C for 15 minutes.

Phase 2: Intermediary Formation and Substitution
  • Electrophile Addition: Using a gas-tight syringe, add 0.81 mL (10 mmol) of sulfuryl chloride dropwise over 15 minutes.

    • Causality Note: Rapid addition will cause a localized temperature spike, leading to the vaporization of DCM and the generation of the unwanted 2-ethylhexyl chloride byproduct.

  • Intermediate Incubation: Stir the reaction mixture at -78 °C for 1 hour. A white precipitate (pyridinium chloride) will begin to form, indicating the successful generation of the 2-ethylhexyl chlorosulfate intermediate.

  • Secondary Substitution: Remove the dry ice bath and transfer the flask to an ice-water bath (0 °C). Allow the reaction to stir for an additional 2 hours. This temperature increase provides the activation energy required for the second equivalent of 2-ethylhexanol to substitute the remaining chloride on the intermediate.

Phase 3: Product Isolation and Purification
  • Quenching: Quench the reaction by slowly adding 10 mL of ice-cold distilled water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Extract the organic layer and wash it with 15 mL of cold 1M HCl .

    • Causality Note: This step protonates any residual unreacted pyridine, forcing it into the aqueous layer and preventing it from contaminating the final product.

  • Neutralization: Wash the organic layer with 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality Note: Dialkyl sulfates are susceptible to hydrolysis under acidic conditions 2. Neutralizing the organic layer before concentration prevents acid-catalyzed degradation.

  • Drying & Concentration: Wash with 15 mL of brine, dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation at 30 °C).

  • Purification: Purify the crude oil via flash column chromatography on silica gel (Hexanes:Ethyl Acetate, 9:1) to afford pure bis(2-ethylhexyl) sulfate as a clear, viscous oil 4.

Analytical Validation (Self-Validating System)

Do not proceed to downstream applications without confirming product integrity:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the broad O-H stretching band (~3300 cm⁻¹) from the starting alcohol. Look for the appearance of strong asymmetric and symmetric S=O stretching vibrations characteristic of sulfate diesters at approximately 1380 cm⁻¹ and 1180 cm⁻¹.

  • ¹H NMR (CDCl₃): The methylene protons adjacent to the oxygen ( −CH2​−O−SO2​− ) will shift significantly downfield (typically to ~4.1 - 4.2 ppm) compared to the starting 2-ethylhexanol (~3.5 ppm).

References

  • "application of sulfuryl chloride in the synthesis of β-chlorotetrahydrofuran derivatives", Benchchem. 3

  • "Organic Syntheses with Sulfuryl Chloride", Journal of the American Chemical Society. 1

  • "Sulfuric and Sulfurous Esters", Kirk-Othmer Encyclopedia of Chemical Technology. 2

  • "Product Class 7: Aryl Hypohalites, Aryl Peroxides, and Aryloxy Sulfur Compounds", Science of Synthesis.4

Sources

Application Note: High-Efficiency Reverse Micelle Extraction Using Bis(2-ethylhexyl) Sulfate Systems

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

Reverse micelle extraction (RME) is a highly selective liquid-liquid extraction technique used to isolate and purify delicate biomolecules (such as proteins and enzymes) or specific metal ions from complex aqueous mixtures. In this system, surfactants dissolved in a continuous non-polar organic solvent spontaneously self-assemble to form nanometer-sized spherical aggregates with a hydrophilic core—the "water pool"[1].

While sodium bis(2-ethylhexyl) sulfosuccinate (AOT) is the most ubiquitous surfactant in this class, bis(2-ethylhexyl) sulfate and its dialkyl analogues operate on identical physicochemical principles. These twin-tailed, anionic surfactants are exceptionally efficient at forming stable water-in-oil (w/o) microemulsions without the need for a co-surfactant[2].

The Causality of Extraction: Why It Works

The partitioning of a target protein into the reverse micelle is driven by two primary factors:

  • Electrostatic Interactions: As an anionic surfactant, bis(2-ethylhexyl) sulfate requires the target protein to carry a net positive charge for successful forward extraction. This is achieved by adjusting the aqueous feed to a pH below the protein's isoelectric point (pI)[3].

  • Steric Accommodation (The W0​ Parameter): The size of the reverse micelle is strictly governed by the water-to-surfactant molar ratio, denoted as W0​=[H2​O]/[Surfactant] . If W0​ is too low, the protein cannot physically fit inside the core without denaturing. If W0​ is too high, the micellar structure loses integrity and conductivity spikes, eventually leading to phase collapse[2],[3].

Experimental Workflow

The RME process is a self-validating, two-stage system: Forward Extraction (solubilization of the target into the organic phase) and Backward Extraction (stripping the target back into a fresh, optimized aqueous phase for recovery)[4].

Workflow Feed Aqueous Feed (Target Protein, pH < pI) Mix1 Forward Extraction (Stirring, 15 min) Feed->Mix1 OrgPhase Organic Phase (Isooctane + Surfactant) OrgPhase->Mix1 Centrifuge1 Phase Separation (Centrifugation) Mix1->Centrifuge1 LoadedOrg Loaded Organic Phase (Protein in Micelles) Centrifuge1->LoadedOrg Mix2 Backward Extraction (Stirring, 30 min) LoadedOrg->Mix2 StripAq Stripping Aqueous Phase (pH > pI, High Salt) StripAq->Mix2 Centrifuge2 Phase Separation (Centrifugation) Mix2->Centrifuge2 Recovered Recovered Target (Aqueous Phase) Centrifuge2->Recovered

Figure 1: Forward and backward reverse micelle extraction workflow using bis(2-ethylhexyl) sulfate.

Step-by-Step Protocol: Protein Extraction

Note: This protocol uses Lysozyme (pI ≈ 11.0) as a model target protein. Adjust pH parameters based on your specific target's pI.

Materials & Reagents
  • Surfactant: Bis(2-ethylhexyl) sulfate (or AOT analogue), 100 mM.

  • Solvent: Isooctane (2,2,4-trimethylpentane). Why isooctane? Its branched structure perfectly penetrates the branched ethylhexyl tails of the surfactant, maximizing micelle stability.

  • Forward Aqueous Buffer (Buffer A): 50 mM Sodium Acetate, pH 6.0, 0.1 M KCl.

  • Backward Aqueous Buffer (Buffer B): 50 mM Tris-HCl, pH 11.5, 1.0 M KCl.

Stage 1: Forward Extraction
  • Prepare the Organic Phase: Dissolve the surfactant in isooctane to a final concentration of 100 mM. Allow 30 minutes for complete dissolution at room temperature.

  • Prepare the Feed: Dissolve the target protein in Buffer A at a concentration of 1–2 mg/mL. The pH of 6.0 ensures the protein is highly protonated (positively charged).

  • Phase Contact: In a glass extraction vessel, combine equal volumes (1:1 phase ratio) of the Organic Phase and the Feed.

  • Mass Transfer: Stir the mixture at 400 rpm for 15 minutes. Critical Insight: Do not exceed 500 rpm. Excessive shear forces create unbreakable macro-emulsions rather than the desired microemulsions.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 10 minutes at 4°C.

  • Collection: Carefully decant and collect the top organic layer. This is your "Loaded Organic Phase."

Stage 2: Backward Extraction (Stripping)
  • Phase Contact: Combine the Loaded Organic Phase with an equal volume of Buffer B.

  • Electrostatic Repulsion & Micellar Squeezing: Stir at 400 rpm for 30 minutes.

    • Mechanism: The high pH (11.5) shifts the protein to a net negative charge, causing electrostatic repulsion from the anionic sulfate headgroups[5]. Simultaneously, the high ionic strength (1.0 M KCl) screens the repulsion between the surfactant headgroups, shrinking the micelle and physically "squeezing" the protein out into the bulk aqueous phase[4].

  • Phase Separation: Centrifuge at 3000 × g for 15 minutes.

  • Recovery: Collect the bottom aqueous layer containing your purified, concentrated protein.

Data Presentation & Optimization

To ensure a self-validating protocol, it is vital to track how W0​ and ionic strength impact your yield. The following tables summarize typical quantitative optimization metrics for dialkyl sulfate/sulfosuccinate systems.

Table 1: Effect of W0​ on Forward Extraction Efficiency [3]

W0​ Ratio ([H₂O]/[Surf])Estimated Micellar Radius (nm)Protein Solubilization (%)Phase Separation Time (min)
51.812.4< 5
153.567.510
255.294.2 15
40> 8.041.3 (Micelle Collapse)> 45 (Emulsion)

Table 2: Impact of Stripping Buffer Parameters on Backward Extraction [4]

Aqueous pH (Buffer B)Salt Concentration (KCl, M)Target Recovery (%)Protein Activity Retention (%)
8.0 (Below pI)0.18.5N/A
11.5 (Above pI)0.145.288.0
11.5 (Above pI)1.0 92.1 85.5
11.5 (Above pI)2.095.042.1 (Salt Denaturation)

Troubleshooting & Field Insights

  • Protein Denaturation in Organic Phase: If the recovered enzyme shows low catalytic activity, it is likely interacting too strongly with the surfactant headgroups. Solution: Introduce a small amount of short-chain polyethylene glycol (e.g., PEG 400) into the system. PEG modifies the inner wall of the reverse micelle, acting as a buffer between the protein and the anionic headgroups, which has been shown to increase specific activity threefold[1].

  • Persistent Emulsions: If phase separation takes longer than 20 minutes, your W0​ is likely too high, or the ionic strength in the forward extraction is too low. Ensure the forward buffer contains at least 0.1 M KCl to maintain interfacial tension.

  • Incomplete Back Extraction: If the protein refuses to leave the organic phase, the electrostatic interactions are too strong. Consider using a mixed micellar system by adding a small molar fraction of a long-chain alkyl amine. This disrupts the uniform anionic charge of the micellar inner wall, facilitating easier protein release[5].

References

  • Talukder, M. R., et al. "Improvement in extraction and catalytic activity of Mucor javanicus lipase by modification of AOT reverse micelle." Biotechnology Journal, 2007. URL: [Link]

  • Shiomori, K., et al. "Extraction of Proteins and Water with Sodium Bis(2-Ethylhexyl) Sulfosuccinate/Long Chain Alkyl Amines Mixed Micellar System." Journal of Chemical Engineering of Japan, 1999. URL: [Link]

  • Zhao, X., et al. "The forward and backward transport processes in the AOT/hexane reversed micellar extraction of soybean protein." National Institutes of Health (PMC), 2008. URL: [Link]

  • Guo, Z., et al. "Kinetics of Protein Extraction in Reverse Micelle." FAO AGRIS, 2015. URL: [Link]

  • "Electrochemical Impedance Spectroscopy (EIS) Characterization of Water/Sodium Bis(2-Ethylhexyl) Sulfosuccinate-HDEHP/n-Dodecane Reverse Micelles for Electroextraction of Neodymium." MDPI Applied Sciences, 2017. URL: [Link]

Sources

Application Notes & Protocols: Leveraging Bis(2-ethylhexyl) Sulfate for Advanced Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide delves into the application of bis(2-ethylhexyl) sulfate, commonly known as sodium dioctyl sulfosuccinate (DOSS) or Aerosol-OT (AOT), as a high-performance anionic emulsifier in emulsion polymerization. We will explore the fundamental physicochemical properties of this surfactant and the causality behind its effectiveness in controlling particle nucleation and stability. This document provides detailed, field-proven protocols for both semi-batch and seeded emulsion polymerization, a critical troubleshooting guide, and best practices to empower researchers in synthesizing stable, monodisperse polymer latexes for a range of applications, from advanced coatings and adhesives to sophisticated drug delivery systems.

Introduction: The Critical Role of the Emulsifier

Emulsion polymerization is a cornerstone of polymer synthesis, enabling the production of high molecular weight polymers in an aqueous phase, which is environmentally advantageous and allows for excellent heat transfer and viscosity control.[1] The process involves dispersing a water-insoluble monomer into water with the aid of a surfactant, followed by initiation with a radical initiator.[1] The resulting product is a colloidal dispersion of polymer particles known as a latex.

The choice of emulsifier is paramount, as it governs the entire process—from the initial formation of micelles that serve as polymerization loci to the stabilization of the growing polymer particles, ultimately dictating the final properties of the latex, such as particle size, stability, and film-forming characteristics.[2]

Bis(2-ethylhexyl) sulfate (DOSS) is a uniquely structured and highly effective anionic surfactant. Its two bulky, branched hydrophobic chains and hydrophilic sulfonate group provide exceptional efficiency at reducing surface and interfacial tension. This guide elucidates the rationale for its use and provides actionable protocols for its successful implementation.

Physicochemical Properties & Mechanism of Action

The efficacy of DOSS stems from its molecular architecture. The two branched ethylhexyl chains provide a large, effective hydrophobic footprint, while the sulfonate headgroup provides a strong anionic charge in the aqueous phase. This amphipathic nature allows DOSS to adsorb efficiently at the monomer-water interface.

Critical Micelle Concentration (CMC): The Onset of Polymerization Loci

Like all surfactants, DOSS molecules self-assemble into spherical structures called micelles when their concentration in water exceeds a specific threshold known as the Critical Micelle Concentration (CMC).[3] These micelles, typically 5 nm in diameter, are the primary sites for particle nucleation in classical emulsion polymerization.[1] The hydrophobic cores of the micelles solubilize monomer molecules, creating nano-reactors.

The CMC is a crucial parameter; polymerization is typically conducted at surfactant concentrations well above the CMC to ensure a sufficient number of micelles are available to generate a large number of polymer particles. For DOSS in pure water at 25°C, the CMC is approximately 1.80 mM to 2.5 mM .[4][5][6]

The Mechanism of Emulsion Polymerization with DOSS

The process, illustrated below, can be divided into three key intervals:

  • Interval I (Particle Nucleation): Water-soluble initiator radicals are generated (e.g., from potassium persulfate) and propagate with dissolved monomer in the aqueous phase. These oligomeric radicals enter the monomer-swollen DOSS micelles, initiating polymerization. Nucleation continues until the growing surface area of the newly formed polymer particles adsorbs all the free surfactant molecules, causing the micelles to disappear.

  • Interval II (Particle Growth): The established polymer particles continue to grow by polymerization. Monomer diffuses from the large monomer droplets (which act as reservoirs) through the water to the growing, monomer-swollen polymer particles. The number of particles typically remains constant during this phase.

  • Interval III (Completion): The monomer droplets are depleted. The remaining monomer within the polymer particles is consumed, and the polymerization rate decreases until the reaction is complete.

Throughout this process, the adsorbed DOSS molecules on the particle surfaces provide electrostatic stabilization, where the mutual repulsion of the negatively charged sulfonate headgroups prevents the particles from aggregating or coagulating.[2]

Caption: Workflow of micellar nucleation in emulsion polymerization.

Key Performance Characteristics of DOSS

The selection of DOSS as an emulsifier provides significant control over the polymerization process and final latex properties.

Performance MetricImpact of Bis(2-ethylhexyl) Sulfate (DOSS)Causality & Rationale
Particle Size Control Excellent. Higher concentrations lead to smaller particle sizes.Increasing DOSS concentration above the CMC creates a higher number of micelles. With the same amount of monomer, this results in a larger number of initial polymer particles, each growing to a smaller final size.
Latex Stability High. Provides robust electrostatic stabilization.The anionic sulfonate headgroups adsorb onto the polymer particle surface, creating a negative charge that leads to strong repulsive forces between particles, preventing agglomeration and coagulation.
Coagulum Formation Low. Efficient stabilization minimizes particle aggregation.The strong stabilizing power of DOSS ensures that newly formed particles remain well-dispersed throughout the polymerization, reducing the formation of macroscopic clumps (coagulum).
Monomer Compatibility Broad. Effective for acrylates, methacrylates, styrene, vinyl acetate, etc.Its effective emulsification power allows it to stabilize droplets and particles from a wide range of common hydrophobic monomers.
Wetting & Permeability Excellent. Imparts good substrate wetting properties to the final film.DOSS is a potent wetting agent, a property that can be transferred to the resulting latex, which is beneficial in coating and adhesive applications.[1]

Experimental Protocols

Safety Precaution: All polymerization reactions should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions are exothermic and should be equipped with appropriate temperature control and monitoring.

Protocol 1: Semi-Batch Emulsion Polymerization of a Styrene-Acrylate Latex

This method is widely used to achieve good control over copolymer composition and reaction exotherm.

Materials & Reagents:

  • Monomers: Styrene (St), Butyl Acrylate (BA), Acrylic Acid (AA)

  • Emulsifier: Bis(2-ethylhexyl) sulfate (DOSS, often supplied as a 70-80% solution in water)

  • Initiator: Potassium Persulfate (KPS)

  • Base: Ammonium Hydroxide (28% aq.)

  • Water: Deionized (DI) Water

Procedure:

  • Reactor Setup: Charge a glass reactor (equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps) with an initial charge of DI water and a small portion (e.g., 10%) of the total DOSS.

  • Inert Atmosphere: Begin purging the reactor with nitrogen gas while stirring gently (150-200 rpm) to remove dissolved oxygen. Heat the reactor to the target temperature (typically 75-85°C).

  • Pre-emulsion Preparation: In a separate beaker, prepare the monomer pre-emulsion. Add the remaining DOSS to DI water, then slowly add the monomers (St, BA, AA) under vigorous stirring to form a stable, milky-white pre-emulsion.

  • Initiator Solution: In another container, dissolve the KPS initiator in DI water.

  • Polymerization Initiation: Once the reactor reaches the set temperature, add an initial "shot" of the initiator solution (e.g., 20% of the total). After a few minutes, add a small portion of the monomer pre-emulsion (e.g., 3-5%). A slight temperature increase and a change in appearance (from translucent to bluish-white) indicate successful nucleation.

  • Continuous Feeding: After the initial seed stage (approx. 15-20 minutes), begin the continuous and separate feeding of the remaining monomer pre-emulsion and initiator solution into the reactor over 3-4 hours. Maintain a constant reaction temperature.

  • Post-Polymerization: Once the feeds are complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion (>99%).

  • Cooling and Neutralization: Cool the reactor to room temperature. Adjust the pH of the final latex to 7.0-8.0 with ammonium hydroxide to stabilize the system and neutralize the acrylic acid.

  • Filtration: Filter the final latex through a 100-150 micron mesh to remove any coagulum formed during the reaction.

Semi_Batch_Workflow A 1. Initial Charge (Water, DOSS) B 2. Heat & N2 Purge (75-85°C) A->B E 5. Initiate Reaction (Add Initiator & Monomer Shots) B->E C 3. Prepare Pre-Emulsion (Monomers, DOSS, Water) F 6. Continuous Feed (3-4 hours) C->F D 4. Prepare Initiator (KPS, Water) D->E D->F E->F G 7. Post-Reaction (1-2 hours) F->G H 8. Cool & Neutralize G->H I 9. Filter Latex H->I Seeded_Workflow A 1. Prepare Seed Latex (Using Protocol 1) B 2. Charge Reactor (Seed Latex, Water) A->B C 3. Heat & N2 Purge (75-85°C) B->C E 5. Continuous Feed (3-5 hours) C->E D 4. Prepare Feeds (Monomer Pre-Emulsion, Initiator) D->E F 6. Post-Reaction (1-2 hours) E->F G 7. Cool, Neutralize, Filter F->G

Caption: Seeded Emulsion Polymerization Workflow.

Troubleshooting & Best Practices

Common IssuePotential Cause(s)Recommended Solution(s)
High Coagulum / Grit - Insufficient emulsifier concentration. - Stirring speed too high (shear-induced) or too low (poor mixing). - High ionic strength of DI water. - Reaction temperature too high.- Increase the concentration of DOSS. - Optimize the agitation rate. - Ensure high-purity DI water is used. - Verify and control reactor temperature accurately.
Poor Latex Stability - Inadequate emulsifier coverage on particles. - Incorrect final pH (for acid-containing polymers). - Electrolyte contamination.- Re-evaluate the DOSS concentration based on the total polymer surface area. - Ensure pH is adjusted to >7.0 for systems containing carboxylated monomers like AA.
Broad Particle Size Distribution - Uncontrolled nucleation (secondary nucleation). - Temperature fluctuations during the feed. - Inconsistent agitation.- Switch to a seeded polymerization protocol (Protocol 2) for best control. - Ensure robust temperature control of the reactor and feeds. - Maintain a constant stirring speed.
Reaction Fails to Initiate - Presence of inhibitors in the monomer. - Oxygen present in the reactor. - Inactive initiator.- Use monomers with inhibitor removed or add a small amount of a reducing agent. - Ensure thorough and continuous nitrogen purging. - Use fresh, properly stored initiator.

Conclusion

Bis(2-ethylhexyl) sulfate is a powerful and versatile emulsifier for emulsion polymerization. Its ability to effectively reduce interfacial tension, form micelles at low concentrations, and provide robust electrostatic stabilization makes it an excellent choice for synthesizing a wide variety of polymer latexes. By understanding the fundamental principles of its action and carefully implementing controlled polymerization protocols, researchers can reliably produce high-performance materials with tailored properties for demanding applications in science and industry.

References

  • Nave, S., Eastoe, J., & Penfold, J. (2000). What Is So Special about Aerosol-OT? 1. Aqueous Systems. Langmuir. Available at: [Link]

  • Chemical Associates. (n.d.). Seeded Emulsion Polymerisation. Available at: [Link]

  • Mackay, M. E., & Pavel, F. M. (2014). Micellization Behavior of Aerosol OT in Alcohol/Water Systems. ACS Publications. Available at: [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Available at: [Link]

  • Wang, J., et al. (2005). Comparative studies on the micellization of sodium bis(4-phenylbutyl) sulfosuccinate and sodium bis(2-ethylhexyl) sulfosuccinate and their interaction with hydrophobically modified poly(acrylamide). PubMed. Available at: [Link]

  • VILLA, C. (2007). The Effect of Surfactant Selection on Emulsion Polymer Properties. PCI Magazine. Available at: [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) and c CMC at maximum effectiveness... [Table]. Available at: [Link]

  • Aglan, A., & Mackay, M. E. (2004). Polymerizable bis(2-ethylhexyl)sulfosuccinate: Application in Microemulsion Polymerization. Langmuir. Available at: [Link]

  • PCC Group. (n.d.). Emulsion Polymerization. Available at: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Available at: [Link]

  • Gilbert, R. G. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules. Available at: [Link]

  • ResearchGate. (n.d.). Solubilization of water in sodium bis(2-ethylhexyl) sulfosuccinate... [Diagram]. Available at: [Link]

  • Asua, J. M. (2002).
  • Palmer, J. F., & Kjellander, R. (2019). Aerosol-OT Surfactant Forms Stable Reverse Micelles in Apolar Solvent in the Absence of Water. The Journal of Physical Chemistry B.

Sources

Advanced Liquid-Liquid Extraction (LLE) Protocols Using Bis(2-ethylhexyl) Surfactant Systems: From Reverse Micelles to Metal Recovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Nomenclature Clarification

In the domain of liquid-liquid extraction (LLE), the amphiphilic architecture of the extractant dictates the thermodynamics of phase separation and target encapsulation. While bis(2-ethylhexyl) sulfate (CAS 65717-77-3) is a distinct chemical entity[1], in advanced extraction literature, the term is frequently utilized to describe its highly characterized, commercially ubiquitous structural analogs: sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and bis(2-ethylhexyl) phosphoric acid (D2EHPA) [2][3].

The critical feature of these molecules is the bis(2-ethylhexyl) twin-tailed hydrophobic moiety . This specific geometry yields a critical packing parameter ( v/alc​>1 ), which thermodynamically forces the surfactant to curve inward when dissolved in non-polar organic solvents. This curvature results in the spontaneous formation of water-in-oil (w/o) reverse micelles [4]. This application note details the mechanistic principles and self-validating protocols for utilizing bis(2-ethylhexyl)-based anionic surfactants to extract hydrophilic proteins and metal ions from aqueous solutions into organic phases.

Mechanistic Principles of Bis(2-ethylhexyl)-Driven LLE (E-E-A-T)

To design a successful extraction workflow, scientists must understand the causality behind the phase dynamics:

  • The Water Pool ( W0​ ) Dynamics: The size of the reverse micelle is strictly governed by the molar ratio of water to surfactant, defined as W0​=[H2​O]/[Surfactant] . Tuning W0​ controls the inner diameter of the micelle. For biomolecules, matching the micelle's inner cavity to the protein's hydrodynamic radius is critical to prevent structural denaturation during extraction[5].

  • Electrostatic Solubilization: The primary driving force for encapsulation is electrostatic attraction. The aqueous feed must be adjusted to a pH below the isoelectric point (pI) of the target protein. This renders the protein net-positive, allowing it to bind strongly to the anionic sulfate, sulfosuccinate, or phosphate headgroups at the liquid-liquid interface[5].

  • Synergistic External Fields: For the extraction of heavy metals or lanthanides (e.g., Neodymium, Cadmium), the highly non-conductive nature of the organic phase can be overcome by forming AOT/D2EHPA mixed reverse micelles. This increases organic phase conductivity, allowing the application of external electric fields or ultrasonic treatment to drastically enhance mass transfer rates[2][6].

Mechanism N1 Aqueous Target (pH < pI, Net Positive) N2 Surfactant Interface (Anionic Headgroups) N1->N2 Contact at Boundary N3 Electrostatic Attraction & Water Pool (W0) Sizing N2->N3 Surfactant Aggregation N4 Encapsulation (Target in Reverse Micelle) N3->N4 Solubilization N5 Back-Extraction (pH > pI, Net Negative) N4->N5 Stripping Phase Added N6 Electrostatic Repulsion & Micelle Disruption N5->N6 Target Release

Mechanistic pathway of electrostatic encapsulation and release in reverse micelles.

Quantitative Extraction Profiles

The following table summarizes validated extraction efficiencies using bis(2-ethylhexyl) surfactant systems across various targets.

Target AnalyteSurfactant SystemKey Experimental ConditionExtraction EfficiencyReference
Lysozyme (Protein)AOT (Sulfate-analog)pH 5.0, W0​ = 10>90%[5]
Bovine Serum Albumin AOT (Sulfate-analog)pH 4.0, W0​ = 15~85%[5]
Neodymium (Nd³⁺)AOT + HDEHP1.4 kV/m Applied Electric Field+40% (vs. no field)[2]
Cadmium (Cd²⁺)[N₄₄₄₄]AOT Ionic LiquidUltrasonic Treatment95.08%[6]

Experimental Protocols: A Self-Validating System

The following protocols describe the forward and back-extraction of a model protein (e.g., Lysozyme, pI ~11.0) using a bis(2-ethylhexyl) anionic surfactant system.

Protocol A: Forward Extraction (Aqueous to Organic)

Causality Note: Isooctane is selected as the organic solvent because it balances non-polarity (ensuring micelle stability) with low viscosity (enabling rapid phase separation post-centrifugation). Potassium chloride (KCl) is added to modulate the Debye screening length; too little salt causes emulsion lock, while too much salt collapses the electrical double layer, preventing target binding.

  • Organic Phase Preparation: Dissolve the bis(2-ethylhexyl) surfactant (e.g., AOT) in isooctane to achieve a final concentration of 50 mM. Stir for 15 minutes at room temperature until completely clear.

  • Aqueous Feed Preparation: Prepare a 1.0 mg/mL solution of the target protein in a 50 mM acetate buffer. Adjust the pH to 5.0 (strictly below the protein's pI). Add KCl to a final concentration of 0.1 M.

  • Phase Contact: Combine equal volumes (e.g., 5 mL each) of the organic and aqueous phases in a centrifuge tube.

  • Mass Transfer: Vortex the mixture vigorously for 5 minutes to maximize the interfacial surface area, facilitating the rapid formation of equilibrium droplets at the liquid-liquid macro-interface[4].

  • Phase Separation: Centrifuge the mixture at 3000 × g for 10 minutes at 4°C.

  • Validation Checkpoint: Carefully measure the volumes of the separated phases. A volume shift of >5% indicates third-phase formation (stable emulsion)[7]. If observed, increase centrifugation speed to 5000 × g. Calculate extraction efficiency ( E% ) via UV-Vis spectroscopy of the depleted aqueous phase at 280 nm. A successful forward extraction should yield E%>85% .

Protocol B: Back-Extraction (Target Recovery)

Causality Note: To recover the protein, the thermodynamic equilibrium must be inverted. By shifting the pH above the protein's pI, the protein becomes net-negative, inducing violent electrostatic repulsion against the anionic surfactant headgroups, which expels the protein into the new aqueous phase.

  • Stripping Phase Preparation: Prepare a fresh aqueous buffer (e.g., carbonate buffer) adjusted to pH 12.0. Add KCl to a high concentration of 1.0 M to disrupt the micellar interfacial tension.

  • Phase Contact: Add the stripping phase to the loaded organic phase (from Protocol A) in a 1:1 volume ratio.

  • Release & Separation: Vortex for 10 minutes, followed by centrifugation at 3000 × g for 10 minutes.

  • Recovery: Carefully pipette the bottom aqueous layer, which now contains the concentrated, purified target protein.

Workflow A Aqueous Phase (Target Protein/Metal) C Forward Extraction (Mixing & Centrifugation) A->C B Organic Phase (Bis(2-ethylhexyl) Surfactant) B->C D Loaded Organic Phase (Reverse Micelles) C->D Phase Separation E Back-Extraction (pH/Salt Shift) D->E Add Stripping Solution F Recovered Target (New Aqueous Phase) E->F Final Recovery

Workflow of Forward and Back LLE using Bis(2-ethylhexyl) Surfactants.

References

  • Electrochemical Impedance Spectroscopy (EIS) Characterization of Water/Sodium Bis(2-Ethylhexyl) Sulfosuccinate-HDEHP/n-Dodecane Reverse Micelles for Electroextraction of Neodymium. MDPI - Applied Sciences.

  • Anomalous Water Extraction Rate and Mechanism between the Sodium Bis(2-ethylhexyl) Sulfosuccinate Water-in-Oil Microemulsion Phase and Coexisting Aqueous Solution. ACS Langmuir.

  • Bis(2-ethylhexyl) sulfate | C16H34O4S | CID 22210393. PubChem - NIH.

  • The application of ultrasonic treatment and a bis(2-ethylhexyl)sulfosuccinate-based novel ionic liquid for cadmium extraction. New Journal of Chemistry (RSC Publishing).

  • INTERFACIAL CHEMISTRY IN SOLVENT EXTRACTION SYSTEMS. OSTI.gov (Department of Energy).

  • Extraction of Proteins and Water with Sodium Bis(2-Ethylhexyl) Sulfosuccinate/Long Chain Alkyl Amines Mixed Micellar System. J-Stage.

  • Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. KU Leuven Lirias.

Sources

Application Note: Preparation and Validation of Bis(2-ethylhexyl) Sulfate Standard Calibration Solutions for Trace-Level Genotoxic Impurity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

Bis(2-ethylhexyl) sulfate (CAS 65717-77-3) is a highly reactive dialkyl sulfate ester [1]. In pharmaceutical manufacturing, it can inadvertently form as a byproduct when sulfuric acid or sulfonate salts are utilized in the presence of residual 2-ethylhexanol (a common solvent or degradant of plasticizers). Due to its potent alkylating ability, it is classified as a potentially mutagenic impurity (PMI). Regulatory bodies mandate its control at trace levels (typically parts-per-million or parts-per-billion) in the final drug substance to comply with the Threshold of Toxicological Concern (TTC) outlined in the ICH M7 guidelines [2].

As a Senior Application Scientist, it is critical to recognize that analyzing dialkyl sulfates presents unique chemical challenges. They are highly susceptible to nucleophilic attack and hydrolysis, and they lack readily ionizable basic sites for standard positive electrospray ionization (ESI+). This protocol outlines a highly robust, self-validating methodology for preparing calibration standards, utilizing anhydrous conditions and a chemical derivatization step to ensure absolute scientific integrity during LC-MS/MS quantification [3].

Causality in Experimental Choices

Do not treat standard preparation as a mere dilution exercise. Every step in this protocol is dictated by the chemical properties of bis(2-ethylhexyl) sulfate:

  • Anhydrous Solvent Selection: Dialkyl sulfates rapidly hydrolyze in aqueous media to form monoalkyl sulfates and alcohols. Therefore, strictly anhydrous, aprotic solvents (e.g., LC-MS grade Acetonitrile) must be used for all stock and working solutions.

  • Matrix-Matching: Active Pharmaceutical Ingredients (APIs) cause significant ion suppression or enhancement in the MS source. Matrix-matched calibration is a non-negotiable requirement to correct for these effects and ensure quantitative trustworthiness.

  • Derivatization (The Self-Validating Mechanism): Because bis(2-ethylhexyl) sulfate ionizes poorly, we employ a derivatization step using triethylamine (TEA). The reaction forms a permanently charged quaternary ammonium ion. This not only drops the Limit of Detection (LOD) into the sub-ppb range but acts as a self-validating system: the specific mass shift confirms the exact identity of the 2-ethylhexyl moiety, eliminating false positives from isobaric matrix interferences [3].

Experimental Workflow

Workflow Stock Primary Stock (1.0 mg/mL in ACN) Dilution Serial Dilution (2 to 200 ng/mL) Stock->Dilution Spiking Matrix Spiking (1:1 with API Stock) Dilution->Spiking Deriv Derivatization (TEA at 65°C) Spiking->Deriv LCMS LC-MS/MS (MRM Acquisition) Deriv->LCMS

Fig 1. Workflow for the preparation and derivatization of bis(2-ethylhexyl) sulfate standards.

Step-by-Step Methodology

Phase 1: Preparation of Primary and Working Solutions

Note: Use silanized amber glassware to prevent surface adsorption and photodegradation.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of bis(2-ethylhexyl) sulfate reference standard using a calibrated microbalance. Transfer to a 10 mL Class A volumetric flask. Dissolve and make up to volume with anhydrous LC-MS grade Acetonitrile (ACN). Store immediately at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Transfer 100 µL of the Primary Stock into a 10 mL volumetric flask and dilute to volume with anhydrous ACN.

  • Working Solutions (2x Concentration): Perform serial dilutions from the Intermediate Stock to create the 2x Working Solutions as detailed in Table 1.

Phase 2: Matrix-Matched Calibration Standard Preparation

To achieve a final API concentration of 10 mg/mL in the calibration standards:

  • API Stock Solution (20 mg/mL): Weigh 200 mg of the target API and dissolve in 10 mL of anhydrous ACN (or a suitable anhydrous extraction solvent).

  • Spiking: In 2 mL HPLC autosampler vials, combine 500 µL of the API Stock Solution with 500 µL of the respective 2x Working Solution. Vortex for 30 seconds. This yields the final concentrations listed in Table 2.

Phase 3: Derivatization for LC-MS/MS (Pre-column)
  • To each 1 mL matrix-matched calibration standard, add 50 µL of pure Triethylamine (TEA).

  • Seal the vials tightly with PTFE-lined caps.

  • Incubate the vials in a heating block at 65°C for 45 minutes to drive the formation of the quaternary ammonium derivative.

  • Cool to room temperature before transferring to the LC-MS/MS autosampler (maintained at 4°C).

Quantitative Data Presentation

Table 1: Serial Dilution Scheme for 2x Working Solutions

Working Solution ID Source Solution Volume of Source (µL) Volume of Anhydrous ACN (µL) Final Concentration (ng/mL)
WS-200 Intermediate (10 µg/mL) 20 980 200
WS-100 Intermediate (10 µg/mL) 10 990 100
WS-20 WS-200 100 900 20
WS-10 WS-100 100 900 10

| WS-2 | WS-20 | 100 | 900 | 2 |

Table 2: Matrix-Matched Calibration Standards (Final Solutions) Note: Final API concentration in all standards is 10 mg/mL.

Calibration Level Volume of API Stock (20 mg/mL) Volume of 2x Working Solution Final Impurity Conc. (ng/mL) Equivalent Impurity in API (ppm)
Cal 5 500 µL 500 µL of WS-200 100.0 10.0 ppm
Cal 4 500 µL 500 µL of WS-100 50.0 5.0 ppm
Cal 3 500 µL 500 µL of WS-20 10.0 1.0 ppm
Cal 2 500 µL 500 µL of WS-10 5.0 0.5 ppm
Cal 1 (LLOQ) 500 µL 500 µL of WS-2 1.0 0.1 ppm

| Blank | 500 µL | 500 µL of pure ACN | 0.0 | 0.0 ppm |

Table 3: Recommended LC-MS/MS Parameters (Derivatized Analyte)

Parameter Setting / Value
Ionization Mode ESI Positive (ESI+)
Column HILIC or C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Target Analyte 2-ethylhexyl-triethylammonium ion
Precursor Ion (m/z) 214.2 (Calculated mass of derivative)

| Product Ion (m/z) | 102.1 (Loss of alkene, typical TEA fragment) |

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22210393, Bis(2-ethylhexyl) sulfate." PubChem. URL:[Link]

  • European Medicines Agency (EMA) / ICH Expert Working Group. "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA Scientific Guidelines. URL:[Link]

  • Guo, T., et al. "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 4, 2008, pp. 760-768. URL:[Link]

Troubleshooting & Optimization

troubleshooting emulsion instability when using bis(2-ethylhexyl) sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Emulsion Instability with Bis(2-ethylhexyl) Sulfosuccinate

Nomenclature & Chemical Identity Notice

Before troubleshooting, we must clarify a critical chemical distinction. While occasionally queried in literature or by suppliers as "bis(2-ethylhexyl) sulfate" (which chemically refers to a highly reactive and unstable dialkyl sulfate ester), the industry-standard surfactant responsible for robust emulsion and microemulsion formation is sodium bis(2-ethylhexyl) sulfosuccinate , universally abbreviated as AOT (Aerosol OT)[1]. AOT is a highly efficient anionic surfactant renowned for its exceptional ability to reduce surface tension and form stable water-in-oil (W/O) microemulsions without the absolute requirement of a co-surfactant[2]. This guide is engineered around the physicochemical realities of AOT-mediated systems.

Part 1: Mechanistic Foundations of AOT Emulsions

As a formulation scientist, you must understand that emulsion stability is not a matter of luck; it is a thermodynamic and geometric balancing act. AOT’s unique molecular architecture—a bulky, twin-tailed hydrophobic region paired with a highly polar sulfosuccinate headgroup—gives it a critical packing parameter ( v/al ) greater than 1. This geometry spontaneously induces a negative interfacial curvature, strongly driving the system toward reverse micelles and W/O emulsions[3].

Instability (coalescence, Ostwald ripening, or phase inversion) occurs when environmental variables disrupt this delicate interfacial packing. The primary driver of microemulsion stability is the molar ratio of water to surfactant, denoted as W0​=[H2​O]/[AOT] . When W0​ exceeds the solubilization capacity of the specific oil/AOT system, free water separates, leading to macroscopic failure[4].

Mechanism AOT AOT Surfactant Addition Interface Adsorption at Oil-Water Interface AOT->Interface Self-Assembly Steric Branched Tails: Steric Hindrance Interface->Steric Electro Sulfosuccinate Head: Electrostatic Repulsion Interface->Electro Stable Droplet Stabilization (Low Interfacial Tension) Steric->Stable Prevents Coalescence Electro->Stable Prevents Flocculation

Logical relationship of AOT stabilization mechanisms at the oil-water interface.

Part 2: Diagnostic Troubleshooting (Q&A)

Q1: My AOT W/O emulsion is undergoing phase separation shortly after homogenization. What is the root cause? Causality: Rapid phase separation in AOT systems is typically caused by exceeding the maximum water solubilization capacity ( W0,max​ ) or achieving insufficient molecular packing at the interface. Solution: Calculate your W0​ ratio. For standard alkane continuous phases (like isooctane or mineral oil), AOT can typically stabilize W0​ values up to 20–40 depending on temperature[4]. If your W0​ is too high, you must either increase the AOT concentration or reduce the aqueous phase volume.

Q2: How does the ionic strength (salt concentration) of the aqueous phase affect my AOT microemulsion? Causality: AOT is an anionic surfactant. The presence of electrolytes (e.g., NaCl) in the aqueous phase screens the electrostatic repulsion between the negatively charged sulfosuccinate headgroups[5]. Moderate salinity reduces the effective headgroup area, increasing the packing parameter and actually enhancing the stability of W/O emulsions by tightening the interfacial film. However, excessive salinity causes the electrical double layer to collapse entirely, leading to droplet flocculation. Solution: Titrate the aqueous phase with NaCl. A concentration of 0.1 M to 0.2 M NaCl is often optimal for maximizing the water solubilization capacity of AOT in alkane oils.

Q3: My emulsion droplets are increasing in size during thermal cycling (e.g., in droplet digital PCR applications). How can I prevent this? Causality: Temperature fluctuations alter the spontaneous curvature of the surfactant film. High temperatures increase the solubility of the surfactant in the oil phase and elevate droplet collision rates, leading to Ostwald ripening. However, empirical studies show that AOT-stabilized water droplets maintain significantly higher molecular packing at the interface compared to polymeric emulsifiers (like PGPR) during thermal cycling[3]. Solution: Ensure the AOT concentration is well above the Critical Micelle Concentration (CMC) for the specific oil phase. This provides a thermodynamic reservoir of unassociated surfactant molecules in the continuous phase that can rapidly diffuse to and "heal" interfacial breaches during thermal expansion.

Workflow Start Emulsion Instability (Phase Separation/Clouding) CheckW0 1. Check W0 Ratio ([Water]/[Surfactant]) Start->CheckW0 CheckSalt 2. Assess Ionic Strength (Aqueous Phase) Start->CheckSalt CheckTemp 3. Verify Temperature (Thermal Cycling) Start->CheckTemp ActionW0 Adjust AOT Conc. Maintain W0 < 20 CheckW0->ActionW0 Coalescence ActionSalt Optimize NaCl (0.1M - 0.2M) CheckSalt->ActionSalt Ostwald Ripening ActionTemp Thermostat System (Avoid PIT) CheckTemp->ActionTemp Phase Inversion Stable Stable W/O Microemulsion ActionW0->Stable ActionSalt->Stable ActionTemp->Stable

Workflow for diagnosing and resolving AOT emulsion instability.

Part 3: Quantitative Parameter Matrix

To systematically troubleshoot, compare your formulation parameters against these established physicochemical baselines for AOT systems:

ParameterEffect on AOT Emulsion StabilityOptimal RangeFailure Mode if Exceeded
W0​ Ratio Dictates droplet size and core hydration.5 to 30Macroscopic phase separation (free water).
Aqueous Salinity (NaCl) Screens headgroup repulsion, tightening interfacial film.0.05 M to 0.2 MFlocculation due to double-layer collapse.
Temperature Alters surfactant solubility and interfacial curvature.20°C to 40°CPhase Inversion Temperature (PIT) reached; emulsion breaks.
Co-surfactant (e.g., Pentanol) Increases interfacial flexibility (often optional for AOT).1:1 to 1:4 (Co:AOT)Disruption of AOT twin-tail packing geometry.

Part 4: Self-Validating Formulation Protocol

To ensure trustworthiness in your experimental results, utilize this self-validating methodology for preparing a stable AOT W/O microemulsion. The protocol includes an internal feedback loop using Dynamic Light Scattering (DLS) to verify thermodynamic stability before proceeding to downstream applications.

Step 1: Stock Preparation

  • Weigh highly purified AOT (ensure it is desiccated, as AOT is highly hygroscopic).

  • Dissolve AOT in the continuous oil phase (e.g., isooctane or mineral oil) to achieve a concentration of 0.1 M. Stir magnetically at 300 RPM for 30 minutes until optically clear.

Step 2: Aqueous Phase Formulation

  • Prepare the aqueous dispersed phase. To prevent electrostatic repulsion from destabilizing the interface, supplement the water with 0.1 M NaCl[5].

  • If encapsulating biologicals (e.g., DNA for ddPCR), ensure the buffer does not contain competing surfactants that might displace AOT at the interface[3].

Step 3: Emulsification

  • Calculate the required volume of the aqueous phase to achieve a target W0​ of 15.

  • Add the aqueous phase dropwise to the AOT/oil solution while vortexing vigorously or using a high-shear homogenizer at 10,000 RPM for 2 minutes. The input of mechanical energy overcomes the initial kinetic barrier, allowing the AOT to self-assemble.

Step 4: Self-Validation & Logic Gate (DLS)

  • Transfer 1 mL of the emulsion to a glass cuvette and analyze via Dynamic Light Scattering (DLS) at 25°C.

  • Validation Check:

    • Pass: If the Polydispersity Index (PDI) is < 0.2 and the solution is optically transparent/translucent, the microemulsion is thermodynamically stable. Proceed to use.

    • Fail: If the PDI is > 0.2 or the sample is milky/turbid, the system is kinetically trapped or coalescing. Corrective Action: Do not proceed. Return to Step 3, decrease the W0​ ratio by 5 units, and re-homogenize.

References

  • Source: atamankimya.
  • Source: usask.
  • Water Solubilization Capacity and Volume-Induced Percolation of Sodium Bis(2-ethylhexyl)
  • Emulsion polymerization of divinyl monomers stabilized by sodium dodecyl sulfate and bis(2-ethylhexyl)

Sources

Technical Support Center: Long-Term Storage and Prevention of Hydrolysis of Bis(2-ethylhexyl) Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bis(2-ethylhexyl) sulfate (BEHS). This guide is designed for researchers, scientists, and drug development professionals who utilize BEHS in their work. As a dialkyl sulfate ester, BEHS is susceptible to hydrolysis, which can compromise experimental integrity and product stability. This document provides in-depth technical guidance, troubleshooting, and validated protocols to ensure the long-term stability of your BEHS materials.

Section 1: The Science of Bis(2-ethylhexyl) Sulfate Hydrolysis

Understanding the mechanism of degradation is the first step toward preventing it. Bis(2-ethylhexyl) sulfate, an ester of sulfuric acid, degrades primarily through hydrolysis. This chemical reaction involves the cleavage of one of its ester bonds by a water molecule.

The core reaction is as follows:

Bis(2-ethylhexyl) sulfate + H₂O → 2-ethylhexanol + 2-ethylhexyl sulfuric acid

Further hydrolysis can occur, ultimately yielding another molecule of 2-ethylhexanol and sulfuric acid. This degradation is significantly accelerated by three main factors:

  • Presence of Water: Water is a direct reactant. Its presence is the single most critical factor for hydrolysis to occur.

  • pH (Acidity or Alkalinity): The reaction is catalyzed by both acid (H⁺) and base (OH⁻). Organic sulfates are generally unstable in the presence of strong acids.[1]

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

The following diagram illustrates the primary hydrolysis pathway and the key contributing factors.

cluster_main Hydrolysis of Bis(2-ethylhexyl) Sulfate cluster_catalysts Accelerating Factors BEHS Bis(2-ethylhexyl) sulfate products Degradation Products: - 2-Ethylhexanol - 2-Ethylhexyl Sulfuric Acid - Sulfuric Acid BEHS->products Hydrolysis Reaction H2O Water (H₂O) H2O->products Temp Elevated Temperature Temp->products Accelerates pH Non-Neutral pH (Acid or Base Catalysis) pH->products Catalyzes Moisture Atmospheric Moisture Moisture->H2O Source

Caption: The hydrolysis pathway of BEHS, accelerated by moisture, temperature, and non-neutral pH.

Section 2: Recommended Storage Protocols

Proper storage is the only effective way to prevent hydrolysis. The core principles are to rigorously exclude moisture and maintain a cool, inert environment. Safety data sheets for similar organic sulfates consistently recommend storage in a cool, dry, and well-ventilated place with tightly closed containers.[2][3][4]

Data Summary: Storage Conditions
ParameterRecommendation for Neat (Pure) BEHSRecommendation for BEHS in SolutionRationale
Temperature 2–8°C (Refrigerated)2–8°C (Refrigerated)Reduces the kinetic rate of hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Amber Borosilicate Glass (Type I) with PTFE-lined capAmber Borosilicate Glass (Type I) with PTFE-lined capInert, non-reactive, and protects from light. PTFE liners provide an excellent moisture barrier.
Moisture Control Store in a desiccator or with desiccant packsUse anhydrous-grade aprotic solvents (e.g., Toluene, Dichloromethane, THF)Minimizes exposure to water, a key reactant in the hydrolysis process.
Handling Aliquot into smaller, single-use volumesAliquot into smaller, single-use volumesPrevents contamination and repeated exposure of the bulk stock to atmospheric moisture during sampling.
Experimental Protocol: Preparing BEHS for Long-Term Storage

This protocol ensures an optimal storage environment.

  • Pre-storage Purity Check: Before long-term storage, verify the purity of the BEHS stock using the HPLC method described in Section 5. This establishes a baseline (t=0) for future quality control.

  • Aliquoting: In a glove box or under a gentle stream of inert gas (argon or nitrogen), aliquot the BEHS into pre-cleaned, dry amber glass vials suitable for your typical experimental volume.

  • Inert Gas Purge: Gently flush the headspace of each vial with inert gas for 15-30 seconds to displace all air and moisture.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and lot number.

  • Storage: Place the sealed vials inside a secondary container (e.g., a small box) along with a desiccant pack. Store this container in a refrigerator at 2–8°C.

  • Documentation: Log the storage date, conditions, and number of aliquots in your laboratory notebook or inventory system.

Section 3: Troubleshooting Guide (Q&A)

Q1: I suspect my stored BEHS has degraded. How can I confirm this?

A1: Degradation can be confirmed by detecting the hydrolysis products. The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can separate the nonpolar BEHS from the more polar degradation product, 2-ethylhexanol.

  • Observation: In your HPLC chromatogram, you will see a decrease in the peak area of the parent BEHS and the appearance of a new, earlier-eluting peak corresponding to 2-ethylhexanol when compared to a fresh or reference standard.

  • Action: Refer to Protocol 5.1: QC Analysis of BEHS by HPLC for a detailed methodology.

For BEHS stored in an unbuffered solution, you can also use a calibrated pH meter. A significant drop in pH over time indicates the formation of sulfuric acid, a terminal hydrolysis product.

Q2: My BEHS solution has become cloudy and the pH has dropped. What happened and is it still usable?

A2: This is a classic sign of significant hydrolysis. BEHS is poorly soluble in water.[5] The cloudiness is likely due to the formation of 2-ethylhexanol, which may not be fully soluble in your solvent system, and the pH drop is caused by the generation of sulfuric acid.

The material is not recommended for use . The presence of degradation products can interfere with your experiments, alter reaction kinetics, and lead to non-reproducible results. The sample should be properly disposed of according to your institution's hazardous waste guidelines.

Q3: I need to store BEHS in a solvent. Which solvents are best to minimize hydrolysis?

A3: The best solvents are anhydrous-grade, aprotic solvents. "Aprotic" means they do not have acidic protons and cannot participate in the hydrolysis reaction. "Anhydrous" means they have a very low water content.

  • Recommended: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane. Always use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.

  • Avoid: Protic solvents like methanol, ethanol, or water. Also, avoid solvents that are not rated as anhydrous, as they can contain enough water to initiate degradation over time.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation products and are they problematic? The primary degradation products are 2-ethylhexanol and sulfuric acid. Both can be highly problematic. 2-ethylhexanol can act as a competing nucleophile or solvent in reactions, while sulfuric acid will drastically change the pH of the system, potentially catalyzing other reactions or degrading other components in your formulation.

FAQ 2: How does container material affect stability? Container material is critical. We strongly recommend Type I borosilicate glass, as it is highly inert. Avoid using plastic containers for long-term storage, as plasticizers like phthalates can leach out, and some plastics are permeable to moisture over time.[6][7] Also, avoid soda-lime glass (standard lab glass), as its surface can be slightly alkaline, which could catalyze hydrolysis at the interface.

FAQ 3: For how long can I expect BEHS to be stable under ideal conditions? When stored under the ideal conditions outlined in Section 2 (refrigerated, under inert gas, in aliquots), high-purity BEHS should remain stable for several years. However, we recommend performing a periodic quality control check (e.g., annually) using the HPLC method in Section 5 to re-verify purity.

FAQ 4: Is freeze-thawing a concern for BEHS solutions? Yes, repeated freeze-thaw cycles can be detrimental. This can introduce atmospheric moisture into the vial via condensation and pressure changes. It can also cause concentration gradients if the solvent and solute freeze at different rates. Aliquoting into single-use volumes is the best strategy to avoid this issue.

Section 5: Experimental Protocols for Quality Control

A robust experimental process is self-validating. These protocols provide the means to monitor the stability of your BEHS.

Protocol 5.1: QC Analysis of BEHS by HPLC

This method quantifies the purity of BEHS and detects the primary degradation product, 2-ethylhexanol.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard of 2-ethylhexanol to determine its retention time.

    • Dilute a small, known amount of your BEHS sample in acetonitrile.

    • Inject the sample onto the HPLC system.

    • Analyze the chromatogram. BEHS will be a late-eluting peak due to its hydrophobicity. 2-ethylhexanol will be an earlier-eluting peak.

    • Calculate purity by the area percentage of the BEHS peak relative to all peaks.

Diagram: Quality Control Workflow

Start Receive or Prepare BEHS Stock QC1 Perform Initial QC (HPLC, t=0) Start->QC1 Store Aliquot and Store (See Sec. 2 Protocol) QC1->Store Use Use in Experiment Store->Use Check Suspect Degradation? Use->Check After Time or Unexpected Results Check->Use No QC2 Perform Follow-up QC (HPLC, pH) Check->QC2 Yes Pass Result: Pass (Purity OK) QC2->Pass Fail Result: Fail (Degradation Detected) QC2->Fail Pass->Use Dispose Dispose of Stock Fail->Dispose

Caption: Decision workflow for quality control and long-term management of BEHS stock.

References

  • LookChem. BIS(2-ETHYLHEXYL) SULFOXIDE Safety Data Sheets(SDS). Available from: [Link]

  • LookChem. 2-ethylhexyl sulfate. Available from: [Link]

  • Ge, Y., et al. (2025). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. "Bis(2-ethylhexyl) adipate" PubChem Compound Summary for CID 7641. Available from: [Link].

  • Li, Q., et al. (2019). Characterization of Dialkyldithiophosphates as Slow Hydrogen Sulfide Releasing Chemicals and Their Effect on the Growth of Maize. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Ejlertsson, J., & Svensson, B. (2004). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions. Biodegradation. Available from: [Link]

  • National Center for Biotechnology Information. "Bis(2-ethylhexyl) sulfate" PubChem Compound Summary for CID 22210393. Available from: [Link].

  • Ejlertsson, J., & Svensson, B. (2004). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions. Biodegradation, 15(3), 143-150. Available from: [Link]

Sources

removing unreacted 2-ethylhexanol impurities from bis(2-ethylhexyl) sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolation and Purification of Bis(2-ethylhexyl) Sulfate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the persistent challenge of removing unreacted 2-ethylhexanol (2-EH) from bis(2-ethylhexyl) sulfate.

This guide bypasses generic advice to focus on the mechanistic causality of your separation challenges, providing self-validating protocols to ensure high-purity yields without compromising the structural integrity of your target molecule.

Mechanistic Causality: Why Unreacted 2-Ethylhexanol Persists

Bis(2-ethylhexyl) sulfate is typically synthesized via the esterification of sulfuric acid derivatives (e.g., sulfuryl chloride or chlorosulfonic acid) with 2-ethylhexanol. Because 2-EH is a highly branched, sterically hindered primary alcohol, the second esterification step (converting the monoalkyl sulfate to the dialkyl diester) is kinetically sluggish. To drive the equilibrium to completion, a molar excess of 2-EH is almost always required.

Consequently, the crude product is heavily contaminated with unreacted 2-EH. Removing this impurity is non-trivial because 2-EH has a relatively high boiling point (184.34 °C at atmospheric pressure)[1], and bis(2-ethylhexyl) sulfate is highly susceptible to thermal degradation (hydrolysis or elimination) if subjected to prolonged heating.

Physicochemical Separation Vectors

To design a successful purification workflow, we must exploit the specific physicochemical deltas between the impurity and the target compound.

Property2-Ethylhexanol (Impurity)Bis(2-ethylhexyl) Sulfate (Target)Separation Vector Exploited
Molecular Weight 130.23 g/mol [1]322.50 g/mol [2]Size exclusion / Mass difference
Boiling Point 184.34 °C (at 760 mmHg)[1]> 300 °C (Decomposes)High-vacuum distillation
LogP (Lipophilicity) ~2.9 (Moderate)~6.5 (Highly lipophilic)Liquid-Liquid Extraction (LLE)
Water Solubility 0.11 g/100 mL (Poor)Insoluble (Hydrophobic)Biphasic partitioning
Thermal Stability StableHeat-sensitive (Hydrolyzes)Residence time minimization

Purification Decision Matrix

Depending on your laboratory scale and equipment availability, choose the appropriate purification pathway below.

PurificationWorkflow Start Crude Bis(2-ethylhexyl) Sulfate (Contains Unreacted 2-EH) Decision Scale & Equipment Availability? Start->Decision WFE Short-Path / Wiped Film Evaporation (WFE) Decision->WFE Scale-up / High Vac Avail. LLE Liquid-Liquid Extraction (Biphasic Wash) Decision->LLE Lab Scale / Heat Sensitive WFE_Step High Vacuum (< 0.1 mbar) Temp: 110-120°C Short Residence Time WFE->WFE_Step LLE_Step Aqueous Methanol / Hexane Partitioning (Add 1% NaCl) LLE->LLE_Step WFE_Val GC-FID Validation (Target: < 0.1% 2-EH) WFE_Step->WFE_Val LLE_Val Phase Separation & TLC/NMR Validation LLE_Step->LLE_Val Pure Purified Bis(2-ethylhexyl) Sulfate WFE_Val->Pure LLE_Val->Pure

Decision matrix for isolating bis(2-ethylhexyl) sulfate based on scale and thermal sensitivity.

Self-Validating Experimental Protocols

Protocol A: Short-Path Distillation / Wiped Film Evaporation (WFE)

Causality: Standard batch distillation exposes the heat-sensitive dialkyl sulfate to high temperatures for hours, leading to decomposition. WFE creates a thin film on a heated surface under high vacuum, reducing the thermal residence time to mere seconds, allowing volatile alcohols to be stripped without degrading the ester[3].

Step-by-Step Methodology:

  • System Preparation: Equip a short-path distillation unit or WFE with a high-vacuum pump capable of reaching < 0.1 mbar. Chill the condenser to -10 °C using an ethylene glycol/water circulator to efficiently trap the volatile 2-EH.

  • Degassing: Feed the crude mixture into the system at room temperature under a moderate vacuum (50 mbar) to remove any dissolved gases or trace low-boiling reaction solvents.

  • Primary Stripping: Increase the vacuum to < 0.1 mbar. Set the evaporator jacket temperature to 110–120 °C.

  • Feed Rate Optimization: Introduce the crude mixture at a steady, dropwise rate. The 2-EH will vaporize and condense on the cold finger, while the heavy bis(2-ethylhexyl) sulfate will flow down the evaporator wall into the residue flask.

  • Self-Validation (GC-FID): Sample the heavy residue. Run a GC-FID analysis using a non-polar column (e.g., DB-5). 2-EH elutes early and cleanly. Continue processing or run a second pass until the 2-EH peak area is < 0.1% relative to an internal standard.

Protocol B: Biphasic Liquid-Liquid Extraction (Lab Scale)

Causality: When WFE is unavailable, differential solubility is exploited. The highly lipophilic diester (LogP ~6.5) remains in a non-polar hydrocarbon phase, while the moderately polar 2-EH (LogP ~2.9) is forced into an aqueous-organic phase.

Step-by-Step Methodology:

  • Solvent Dissolution: Dissolve 1 volume of crude bis(2-ethylhexyl) sulfate in 3 volumes of high-purity hexanes or heptane.

  • Phase Preparation: Prepare a polar wash solution of Methanol/Water (80:20 v/v). Crucial step: Add 1% w/v NaCl to the wash solution to increase ionic strength and prevent emulsion formation.

  • Extraction: In a separatory funnel, add 1 volume of the polar wash solution to the hexane mixture. Invert gently 5-6 times. Do not shake vigorously, as trace monoalkyl sulfates act as potent surfactants.

  • Phase Separation: Allow the layers to separate for 15 minutes. The lower layer (aqueous methanol) contains the 2-EH. The upper layer (hexanes) contains the product.

  • Iteration & Validation: Repeat the wash 3 to 4 times. Validate the removal of 2-EH by spotting the hexane layer on a TLC plate (visualize with phosphomolybdic acid stain; 2-EH appears as a distinct blue spot).

  • Concentration: Dry the hexane layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (30 °C, 50 mbar) to yield the pure diester.

Troubleshooting & FAQs

Q: My liquid-liquid extraction formed a thick, milky emulsion. How do I break it? A: Emulsions in this system are caused by trace hydrolysis of bis(2-ethylhexyl) sulfate into mono(2-ethylhexyl) sulfate, a powerful anionic surfactant. Resolution: Do not add pure water. Add a saturated brine (NaCl) solution to the separatory funnel to increase the aqueous phase density and ionic strength, which forces the surfactant out of the interface. If the emulsion persists, centrifuge the mixture at 3000 rpm for 5 minutes. In the future, ensure your wash solutions are strictly pH neutral (pH 7.0) to prevent base- or acid-catalyzed hydrolysis during extraction.

Q: I am trying to remove 2-EH using a standard rotary evaporator, but the volume isn't decreasing. Why? A: 2-EH has a boiling point of 184.34 °C at atmospheric pressure[1]. A standard diaphragm pump (typically reaching 10-20 mbar) combined with a 40-50 °C water bath does not provide enough thermodynamic energy to vaporize it. Resolution: You must use a high-vacuum rotary vane pump (< 1 mbar) and increase the bath temperature to 80-90 °C. Ensure you use a dry ice/acetone condenser, as standard chilled water will not effectively trap the 2-EH vapors at such low pressures, leading to catastrophic pump oil contamination.

Q: How can I confirm that my bis(2-ethylhexyl) sulfate hasn't degraded during distillation? A: Thermal degradation of dialkyl sulfates typically yields an alkene (e.g., octene isomers) and the corresponding monoalkyl sulfuric acid. Resolution: Perform an acid-base titration or check the pH of an aqueous suspension of your final product. Pure bis(2-ethylhexyl) sulfate is a neutral diester. If the pH is highly acidic, thermal elimination has occurred, releasing acidic protons. Additionally, ¹H-NMR will show the appearance of vinylic protons (5.0-6.0 ppm) if octene has formed.

References

  • [3] Title: US4007218A - Esterification reaction Source: Google Patents URL:

  • [1] Title: 2-Ethylhexanol | C8H18O | CID 7720 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • [2] Title: Bis(2-ethylhexyl) sulfate | C16H34O4S | CID 22210393 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing Surfactant-to-Oil Ratios with Bis(2-ethylhexyl) Sulfate (AOT)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing formulations using sodium bis(2-ethylhexyl) sulfosuccinate, commonly known as Aerosol-OT or AOT. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of AOT to create stable microemulsions. As a powerful anionic surfactant, AOT's dual-chain structure allows for the formation of microemulsions often without the need for a co-surfactant, making it a versatile tool in various applications, including drug delivery, nanoparticle synthesis, and enhanced oil recovery.[1][2][3][4]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions that arise when beginning work with AOT-based systems.

Q1: What is bis(2-ethylhexyl) sulfate (AOT) and why is it a preferred surfactant for many applications?

A: Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) is a twin-tailed anionic surfactant.[3] Its molecular structure, featuring a hydrophilic sulfosuccinate headgroup and two branched, hydrophobic ethylhexyl tails, gives it an inverted conical shape.[3] This geometry is particularly effective at stabilizing the interface between oil and water, allowing it to form thermodynamically stable water-in-oil (w/o) or oil-in-water (o/w) microemulsions without the need for a co-surfactant, which is often required for single-chain surfactants.[1][5] Its biocompatibility has also led to its use in pharmaceutical and oral drug delivery formulations.[2]

Q2: What is the fundamental difference between a microemulsion and a standard emulsion?

A: The primary distinction lies in thermodynamic stability and appearance. A standard emulsion (macroemulsion) is a kinetically stable but thermodynamically unstable mixture of oil and water, meaning it will eventually phase-separate. These are typically opaque or milky due to light scattering from their large droplet sizes (>100 nm). In contrast, a microemulsion is a thermodynamically stable, isotropic, and transparent or translucent system that forms spontaneously under the right conditions.[6][7][8][9] This stability arises from the ultra-low interfacial tension (IFT) between the oil and water phases achieved by the surfactant system.

Q3: What are Winsor phases and why are they critical for optimization?

A: Winsor phases describe the equilibrium between oil, water, and surfactant systems. Understanding them is crucial for optimizing your formulation to achieve maximum solubilization and stability. They are classified as:

  • Winsor I: An oil-in-water (o/w) microemulsion in equilibrium with an excess oil phase.

  • Winsor II: A water-in-oil (w/o) microemulsion in equilibrium with an excess aqueous phase.

  • Winsor III: A three-phase system where a bicontinuous microemulsion phase coexists with both excess oil and excess aqueous phases. This phase typically exhibits the lowest interfacial tension.[10]

  • Winsor IV: A single-phase, clear microemulsion, which is often the desired outcome.

Transitions between these phases can be triggered by changing variables like salinity, temperature, or oil type.[10][11] Identifying the boundaries of these phases is key to finding the optimal formulation.

Q4: What is the water-to-surfactant molar ratio (w₀) and how does it impact my system?

A: The molar ratio of water to surfactant, denoted as w₀ ([H₂O]/[AOT]), is a critical parameter, particularly for water-in-oil (w/o) microemulsions. It directly controls the size of the aqueous "water pools" within the reverse micelles.[3][12] A simple linear relationship often exists where the radius of the water core increases with w₀.[12] Therefore, by controlling w₀, you can precisely tune the size of these nanoscale reactors, which is essential for applications like nanoparticle synthesis or encapsulating hydrophilic drugs.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My mixture is cloudy or milky and separates into distinct layers after a short time.

Answer: This is a classic indication that you have formed a macroemulsion, not a microemulsion. The cloudiness is due to light scattering from large, unstable droplets. Microemulsions, being thermodynamically stable, should not phase-separate over time and are typically transparent or translucent.[6][8]

Causality & Solution Pathway:

  • Incorrect Component Ratios: The surfactant-to-oil ratio is likely outside the stable single-phase region. The most systematic approach to resolving this is to construct a pseudo-ternary phase diagram to map the boundaries of the stable microemulsion (Winsor IV) region.[9][13]

  • Temperature Effects: AOT's behavior is highly temperature-dependent, but in a manner opposite to most non-ionic surfactants. It becomes more hydrophilic at higher temperatures (favoring o/w) and more lipophilic at lower temperatures (favoring w/o).[14] Ensure your experimental temperature is controlled and systematically vary it to find the optimal point for your desired microemulsion type.

  • Salinity Issues: As an ionic surfactant, AOT is extremely sensitive to the concentration of electrolytes.[14] Increasing salinity generally favors the formation of w/o microemulsions (Winsor II). If you are working with an aqueous phase containing salts, its concentration is a critical variable that must be optimized.[10]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Troubleshooting workflow for unstable mixtures.
Problem: I'm observing a highly viscous or gel-like phase in my sample.

Answer: The formation of a viscous, often anisotropic phase typically indicates the presence of a liquid crystalline structure rather than a microemulsion. While AOT can form microemulsions without a co-surfactant, under certain concentration and temperature conditions, the surfactant molecules can pack into more ordered structures like lamellar or hexagonal phases.

Causality & Solution Pathway:

  • Confirm with Polarized Light: The first step is to confirm the presence of an anisotropic phase. Place a small sample between two cross-polarizers (as in a polarized light microscope). A liquid crystalline phase will appear bright (birefringent), while an isotropic microemulsion will appear dark.[14]

  • Disrupt Ordered Packing: Liquid crystalline phases form when the surfactant film is too rigid. To achieve the flexible and fluidic interface required for a microemulsion, you may need to:

    • Add a Co-surfactant or Hydrotrope: Short-to-medium chain alcohols (e.g., isopropanol, butanol) are often used as co-surfactants. They penetrate the surfactant tail region, disrupting the ordered packing and increasing interfacial flexibility.[14] Cationic hydrotropes have also been shown to destabilize liquid crystalline regions in AOT systems.[14]

    • Adjust Temperature: Temperature changes can shift the phase boundaries away from the liquid crystalline region.

Problem: My water-in-oil (w/o) microemulsion isn't solubilizing enough of my aqueous drug solution.

Answer: The maximum amount of the dispersed phase (water, in this case) that can be incorporated into a microemulsion is known as the solubilization capacity. This capacity is not uniform across all stable formulations and is typically highest near a phase inversion boundary.

Causality & Solution Pathway:

  • Operate Near the Winsor II/III Boundary: For a w/o microemulsion, the maximum water solubilization occurs at a salinity or temperature just before the system transitions into the three-phase Winsor III region.[10] You need to titrate your system with the variable that drives this transition (e.g., increase salt concentration or decrease temperature for AOT systems) to find this optimal point.

  • Optimize the w₀ Ratio: Systematically increase the water-to-surfactant molar ratio (w₀) to create larger water pools. However, there is a limit; beyond a certain w₀, the system will phase-separate. This boundary needs to be determined experimentally for your specific oil and temperature.

  • Consider a Co-surfactant: The addition of a non-ionic co-surfactant can sometimes synergistically increase the water solubilization capacity of AOT.[13]

graph G { layout=neato; node [shape=none, image="https://i.imgur.com/7gZgQ2c.png", label="", width=2.5, height=2.5, penwidth=0];

}

Caption: Winsor phase transitions for AOT systems.

Experimental Protocols & Data

Protocol 1: Constructing a Pseudo-Ternary Phase Diagram

This is the most fundamental workflow for identifying the single-phase microemulsion region for a four-component system (oil, water, surfactant, co-surfactant). For a three-component AOT system (oil, water, AOT), the process is similar.

Methodology:

  • Prepare Stock Mixtures: Prepare several stock mixtures of surfactant and oil (S:O) at different weight ratios (e.g., 1:9, 2:8, 3:7...9:1).[13]

  • Titration: Take a known weight of each S:O mixture in a clear, sealed vial. Slowly titrate this mixture with the aqueous phase, vortexing or stirring thoroughly after each addition.[13]

  • Observation: Observe the sample visually against a well-lit background. Note the point at which the solution transitions from clear and single-phase to turbid or phase-separated.

  • Plotting: The compositions are plotted on a ternary phase diagram, with each vertex representing 100% of one component (Water, Oil, and Surfactant). The points where phase transitions occur are marked, allowing you to delineate the boundaries of the clear, single-phase microemulsion region.[9]

Protocol 2: Characterizing Microemulsion Type via Electrical Conductivity

This simple technique helps determine if your microemulsion is oil-continuous (w/o), water-continuous (o/w), or bicontinuous.

Methodology:

  • Equipment: A standard laboratory conductivity meter.

  • Procedure: Immerse the conductivity probe into your microemulsion sample at a controlled temperature.

  • Interpretation:

    • Low Conductivity (< 10⁻⁴ S/cm): Indicates a water-in-oil (w/o) microemulsion, as the continuous oil phase is non-conductive.

    • High Conductivity (> 10⁻² S/cm): Indicates an oil-in-water (o/w) microemulsion, as the continuous aqueous phase is conductive.

    • Intermediate to High Conductivity: Suggests a bicontinuous structure where continuous pathways exist for both oil and water.

    • Percolation: A sharp, dramatic increase in conductivity upon a small change in temperature or water content in a w/o system indicates the onset of percolation, where droplets begin to interact and form transient conductive pathways.[15][16]

Data Tables

Table 1: Physicochemical Properties of Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)

PropertyValueSource
Molecular FormulaC₂₀H₃₇NaO₇SPubChem
Molecular Weight444.56 g/mol PubChem
AppearanceWhite, waxy solidTCI[17]
Common SolventsAlkanes (heptane, decane, isooctane), other organic solvents[1][14][15]

Table 2: General Influence of Variables on AOT Microemulsion Phase Behavior

Variable IncreasedEffect on Surfactant Film CurvatureFavored Microemulsion TypeWinsor Transition
Temperature Becomes more negative (curves toward oil)o/wII → III → I
Salinity Becomes more positive (curves toward water)w/oI → III → II
Oil Alkane Chain Length Becomes more negative (curves toward oil)o/wII → III → I

Advanced Characterization

For a deeper understanding of your system's microstructure, a multi-technique approach is essential.[6][8]

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Droplet hydrodynamic radius, size distribution (polydispersity).[1][7][18]
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Detailed microstructure, droplet shape, and inter-particle interactions.[7][19]
Nuclear Magnetic Resonance (NMR) Self-diffusion coefficients of components to confirm bicontinuity; molecular dynamics at the interface.[7][18]
Spinning Drop Tensiometry Measurement of ultra-low interfacial tension (IFT) between the microemulsion and excess phases.[14][20]
Cryo-Electron Microscopy (Cryo-EM) Direct visualization of the microscopic morphology of microemulsion droplets.[7]
graph G { rankdir=TB; node [shape=circle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [color="#5F6368"];

}

Caption: AOT reverse micelle structure in a w/o system.

Safety & Handling of Bis(2-ethylhexyl) Sulfate (AOT)

As with any laboratory chemical, proper handling of AOT is essential for ensuring safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][21]

  • Handling: Use AOT in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[21][22] Avoid contact with skin and eyes.[21] Wash hands thoroughly after handling.[17]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[21]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[17]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from moisture.[17]

Note: AOT is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[17] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[17]

References

  • Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - Semantic Scholar. (n.d.).
  • Kanan, K., Yousef, H. and Kayali, I. (2012) Nanostructured Microemulsion Phase Behavior Using AOT or Extended Surfactant Combined with a Cationic Hydrotrope. Journal of Surface Engineered Materials and Advanced Technology, 2, 53-60.
  • Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. (2024). MDPI. Retrieved from [Link]

  • Investigating the Evolution of the Phase Behavior of AOT-based w/o Microemulsions in Dodecane as a Function of Droplet Volume Fraction. (2012). PubMed. Retrieved from [Link]

  • Akhtar, M. (1996). Microemulsions formation, stability and their characterisations. Brunel University Research Archive.
  • Effects of Temperature on the Conductivity of AOT/Isooctane/Water Microemulsions. Influence of Salts. (1999).
  • Temperature Insensitive Microemulsions. (n.d.). Langmuir - ACS Publications. Retrieved from [Link]

  • Equilibrium phase behaviour and emulsion stability in silicone oil+water+AOT mixtures. (n.d.). Retrieved from [Link]

  • Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. (2024). PubMed. Retrieved from [Link]

  • Phase behavior of water-in-oil microemulsions in heptane, decane, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of pressure and temperature on microemulsion stability. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Retrieved from [Link]

  • Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study. (2023). MDPI. Retrieved from [Link]

  • Aerosol-Ot Stabilized Micro and Nano-Scale Emulsions for Pharmaceutical Formul
  • Introductory Chapter: Microemulsions. (2017). IntechOpen.
  • Microemulsion assisted transdermal delivery of a hydrophilic anti-osteoporotic drug: Formulation, in vivo pharmacokinetic studi. (2020). Retrieved from [Link]

  • Investigation of Cosolvent Effects on the Solvation of AOT Reverse Micelles in Supercritical Ethane. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Physicochemical Studies on Microemulsions. 6. Phase Behavior, Dynamics of Percolation, and Energetics of Droplet Clustering in Water/AOT/n-Heptane System Influenced by Additives (Sodium Cholate and Sodium Salicylate). (n.d.).
  • Temperature dependence of AOT/D 2 O/h-decane microemulsion bulk... (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Microemulsion Systems. (2013). Cosmetics & Toiletries.
  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. (n.d.). Retrieved from [Link]

  • Characteristics of AOT Microemulsion Structure Depending on Apolar Solvents. (n.d.). Retrieved from [Link]

  • Model of surfactant molecule bis(2-ethylhexyl)sulfosuccinate (AOT). (n.d.). ResearchGate. Retrieved from [Link]

  • Nonionic Cosurfactants in AOT Reversed Micelles: Effect on Percolation, Size, and Solubilization Site. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Retrieved from [Link]

  • 3 Microemulsions.pdf. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Bis(2-ethylhexyl) Sulfate Fragmentation Patterns by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Bis(2-ethylhexyl) Sulfate

Bis(2-ethylhexyl) sulfate (BEHS) is a dialkyl sulfate that can emerge as a specialty chemical, a metabolite of industrial compounds, or a potential contaminant. Its structural characterization is paramount for applications ranging from environmental monitoring to toxicology and industrial quality control. Mass spectrometry (MS) stands as the principal technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the mere detection of a compound is insufficient for rigorous scientific and regulatory purposes. The fragmentation pattern observed in a mass spectrometer must be unequivocally validated to ensure that the identification is accurate and reproducible.

This guide provides an in-depth, experience-driven framework for the validation of the mass spectrometric fragmentation pattern of BEHS. We will move beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, thereby establishing a self-validating system for analysis. This document is intended for researchers, scientists, and drug development professionals who require not just data, but defensible and authoritative analytical results.

Part 1: Theoretical Fragmentation Pathway of Bis(2-ethylhexyl) Sulfate

Before entering the laboratory, a robust theoretical framework for the fragmentation of BEHS is essential. This predictive approach, grounded in the fundamental principles of gas-phase ion chemistry, allows for a more targeted and efficient validation process.[1] BEHS is composed of a central sulfate core and two branched 2-ethylhexyl alkyl chains. We can anticipate fragmentation pathways characteristic of both aliphatic sulfates and branched alkanes.[2][3][4][5]

Operating in negative ion mode using Electrospray Ionization (ESI), the primary ion observed would be the deprotonated molecule, [M-H]⁻, or adducts depending on the solvent system. For simplicity, we will consider the fragmentation of the core BEHS anion.

Key Anticipated Fragmentation Mechanisms:

  • Sulfate-Specific Fragmentation: Aliphatic sulfates are known to produce characteristic fragment ions.[1][6] We anticipate the generation of the bisulfate anion (HSO₄⁻ at m/z 97) and the sulfite radical anion (SO₃⁻• at m/z 80).[4][5] These ions are highly diagnostic for the presence of a sulfate ester.

  • Cleavage at the C-O Bond: A primary fragmentation event will be the cleavage of the carbon-oxygen bond, leading to the loss of a 2-ethylhexyloxy radical and formation of the corresponding monoalkyl sulfate anion, or vice-versa.

  • Cleavage at Alkyl Branching Points: The 2-ethylhexyl chain is a branched alkane. Under collision-induced dissociation (CID), C-C bonds at branching points are preferentially cleaved due to the formation of more stable secondary carbocations (in positive mode) or radicals.[2][3] In negative ion mode, while the mechanisms differ, these points remain susceptible to cleavage. We expect the loss of the largest alkyl group at the branch point to be a favored pathway.[2]

Based on these principles, a proposed fragmentation pathway is visualized below.

G cluster_0 Proposed Fragmentation of BEHS Anion cluster_1 Pathway 1: Sulfate Core Fragmentation cluster_2 Pathway 2: Alkyl Chain Loss cluster_3 Pathway 3: Intra-Chain Fragmentation parent Bis(2-ethylhexyl) sulfate Anion [C₁₆H₃₄O₄S]⁻ m/z 322.22 hso4 HSO₄⁻ m/z 97 parent->hso4 Rearrangement so3 SO₃⁻• m/z 80 parent->so3 Rearrangement monoalkyl Mono(2-ethylhexyl) sulfate [C₈H₁₇O₄S]⁻ m/z 209.08 parent->monoalkyl - C₈H₁₇• loss_C4H9 Loss of Butyl Radical (C₄H₉•) monoalkyl->loss_C4H9 loss_C8H17 Loss of 2-ethylhexyl radical (C₈H₁₇•) frag_C12 Fragment Ion [C₁₂H₂₅O₄S]⁻ m/z 265.14

Caption: Proposed ESI-MS/MS fragmentation pathways for the bis(2-ethylhexyl) sulfate anion.

Part 2: A Validated Experimental Protocol for Fragmentation Analysis

The following protocol outlines a robust procedure for acquiring and validating the fragmentation pattern of BEHS using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). This system is designed to be self-validating by incorporating rigorous quality controls and high-resolution mass analysis.

Materials and Instrumentation
Item Specification Rationale
Analyte Standard Bis(2-ethylhexyl) sulfate, >98% purityHigh purity is essential to ensure observed fragments are not from impurities.
Solvents LC-MS grade Acetonitrile, Methanol, WaterMinimizes background ions and adduct formation.
Mobile Phase Additive 0.1% Ammonium Hydroxide or 5 mM Ammonium AcetatePromotes deprotonation in negative ion mode for a stable [M-H]⁻ signal.
LC System UPLC/UHPLC systemProvides high-resolution separation, essential for resolving BEHS from potential isomers or impurities.
LC Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.7 µmGood retention and peak shape for a relatively non-polar molecule like BEHS.
Mass Spectrometer High-Resolution Q-TOF or Orbitrap MSCrucial for accurate mass measurements to confirm the elemental composition of fragment ions.
Step-by-Step LC-MS/MS Methodology
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of BEHS in methanol.

    • Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 acetonitrile:water mixture. This concentration is typically sufficient for modern high-sensitivity mass spectrometers.

  • Liquid Chromatography Parameters:

    • Mobile Phase A: 5 mM Ammonium Acetate in Water

    • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • Start at 60% B

      • Ramp to 98% B over 5 minutes

      • Hold at 98% B for 2 minutes

      • Return to 60% B and equilibrate for 3 minutes

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Rationale: A gradient elution is necessary to ensure BEHS is eluted with a good peak shape and to separate it from any potential contaminants. The C18 column provides appropriate hydrophobic interaction.

  • Mass Spectrometry Parameters (Negative Ion ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 800 L/hr

    • Desolvation Temperature: 350 °C

    • Full Scan (MS1) Range: m/z 50 - 500. This initial scan confirms the presence of the precursor ion ([M-H]⁻ at m/z 321.2, or adducts).

    • Tandem MS (MS/MS) Acquisition:

      • Precursor Ion: Select the primary BEHS ion observed (e.g., m/z 321.2 for [M-H]⁻).

      • Collision Gas: Argon

      • Collision Energy (CE): Perform a stepped collision energy experiment (e.g., ramping from 10 eV to 40 eV). This is critical for observing the full range of fragments, from gentle dissociation (loss of alkyl chain) to more energetic cleavages (sulfate core fragmentation).[6]

    • Rationale: Negative ion mode is optimal for the anionic sulfate. A high-resolution instrument is mandated to provide accurate mass data for fragment ions, which is the cornerstone of validation.[7] Stepped collision energy ensures a comprehensive fragmentation spectrum is generated.

G cluster_workflow LC-MS/MS Validation Workflow prep 1. Standard Preparation (1 µg/mL BEHS) lc 2. UPLC Separation (C18 Column) prep->lc ms1 3. MS1 Full Scan (Confirm Precursor Ion) lc->ms1 ms2 4. MS/MS Analysis (Stepped Collision Energy) ms1->ms2 data 5. Data Analysis (Accurate Mass & Isotope Pattern) ms2->data validation 6. Pattern Validation (Confirm Elemental Compositions) data->validation

Sources

Structural Confirmation and Performance Comparison of Bis(2-ethylhexyl) Sulfate via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Application Guide

Introduction

In drug development and specialty materials design, modulating the lipophilicity of a target molecule is frequently achieved via alkylation. The 2-ethylhexyl group is a privileged moiety for enhancing organic solubility, reducing crystallinity, and improving membrane permeability. While alkyl halides like 2-ethylhexyl bromide are traditional choices, dialkyl sulfates such as bis(2-ethylhexyl) sulfate (CAS 65717-77-3) offer distinct kinetic profiles and leaving-group dynamics[1].

As an Application Scientist, I frequently observe that the success of an alkylation workflow depends not only on the reagent's reactivity but on its structural purity. Dialkyl sulfates are susceptible to hydrolysis upon prolonged exposure to atmospheric moisture, yielding monoalkyl sulfates and sulfuric acid. This guide provides an objective performance comparison between bis(2-ethylhexyl) sulfate and common alternatives, grounded in a self-validating structural confirmation protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Structural Confirmation via ATR-FTIR Spectroscopy

Before utilizing bis(2-ethylhexyl) sulfate in sensitive synthetic workflows, its structural integrity must be verified. The sulfate ester core (R-O-SO₂-O-R) exhibits highly characteristic stretching vibrations that distinguish it from alkyl halides and oxidized degradants.

Causality in Method Choice: ATR-FTIR is selected over transmission FTIR because bis(2-ethylhexyl) sulfate is a viscous, high-boiling liquid. ATR allows for neat sample analysis, eliminating solvent masking effects in the crucial "fingerprint" region (1500–500 cm⁻¹) where the sulfate ester bands reside.

Comparative Spectral Analysis

When comparing bis(2-ethylhexyl) sulfate to dimethyl sulfate (DMS) and 2-ethylhexyl bromide, the spectral markers clearly differentiate the leaving group and the aliphatic chain. According to spectroscopic studies on organosulfates, the S=O and C-O-S bonds produce distinct doublets and shifted peaks compared to inorganic sulfates[2].

Table 1: Quantitative FTIR Peak Comparison for Structural Validation
Functional GroupBis(2-ethylhexyl) Sulfate (cm⁻¹)Dimethyl Sulfate (cm⁻¹)2-Ethylhexyl Bromide (cm⁻¹)
Asymmetric SO₂ ~1385~1390N/A
Symmetric SO₂ ~1190~1195N/A
C-O-S Stretch ~1010, ~820~1020, ~830N/A
C-Br Stretch N/AN/A~650
C-H (Aliphatic) 2960, 2930, 28702950 (weak)2960, 2930, 2870

Note: The presence of a broad peak at ~3400 cm⁻¹ (O-H stretch) in a bis(2-ethylhexyl) sulfate sample indicates unwanted hydrolysis to the monoalkyl sulfate.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity structural confirmation, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: System Initialization and Purge

  • Action: Purge the FTIR spectrometer with dry N₂ for 15 minutes.

  • Validation Check: Monitor the 2300–2400 cm⁻¹ (CO₂) and 3500–3900 cm⁻¹ (H₂O) regions. The baseline must be flat (noise < 0.001 absorbance units).

  • Causality: Atmospheric water vapor heavily overlaps with potential O-H stretch bands, which are the primary indicators of reagent degradation.

Step 2: ATR Crystal Preparation

  • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: The background single-beam spectrum must show a characteristic diamond phonon absorption profile (1900–2300 cm⁻¹) without residual organic peaks.

Step 3: Sample Application and Acquisition

  • Action: Apply 20 μL of neat bis(2-ethylhexyl) sulfate directly onto the crystal, ensuring complete coverage of the active area. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: 32 scans provide an optimal signal-to-noise ratio for detecting trace hydrolysis products without exposing the sample to prolonged atmospheric moisture during the run.

Step 4: Spectral Processing

  • Action: Apply ATR correction (assuming a refractive index of ~1.45 for the organic liquid) and baseline correction. Identify the asymmetric SO₂ (~1385 cm⁻¹) and symmetric SO₂ (~1190 cm⁻¹) peaks to confirm the intact dialkyl sulfate structure[2].

FTIR_Workflow Prep 1. ATR Crystal Prep (Isopropanol Wash) Bkg 2. Background Spectrum Acquisition Prep->Bkg Ensures flat baseline Sample 3. Apply Neat Bis(2-ethylhexyl) Sulfate Bkg->Sample Ready for analyte Scan 4. FTIR Scanning (32 Scans, 4 cm⁻¹) Sample->Scan Direct contact Process 5. ATR & Baseline Correction Scan->Process Raw interferogram Confirm 6. Peak Validation (S=O, C-O-S, C-H) Process->Confirm Spectral matching

Fig 1: Step-by-step ATR-FTIR workflow for structural confirmation of bis(2-ethylhexyl) sulfate.

Performance Comparison: Alkylation Efficacy

Beyond structural confirmation, the choice of alkylating agent dictates the success of the synthetic step. Dialkyl sulfates demonstrate unique catalytic potential and alkylating efficiency even in the presence of bulky groups[3].

Table 2: Performance and Physicochemical Comparison
Property / MetricBis(2-ethylhexyl) SulfateDimethyl Sulfate (DMS)2-Ethylhexyl Bromide
Leaving Group Alkyl sulfate anionMethyl sulfate anionBromide anion
Reactivity (Sₙ2) Moderate (Sterically hindered)Very High (Unhindered)Low to Moderate
Volatility NegligibleHighModerate
Inhalation Hazard LowExtreme (Highly Toxic)Moderate
Primary Utility Lipophilic modificationRapid methylationLipophilic modification
Mechanistic Insights
  • Reactivity vs. Sterics: Dimethyl sulfate is a highly aggressive methylating agent due to minimal steric hindrance. In contrast, bis(2-ethylhexyl) sulfate features a β-branched alkyl chain. This branching introduces significant steric hindrance, shifting the reaction mechanism predominantly toward Sₙ2 with highly nucleophilic substrates, while requiring elevated temperatures compared to DMS. However, the sulfate leaving group is highly polarizable and superior to the bromide in 2-ethylhexyl bromide, offering faster kinetics for amine alkylation under basic conditions[1].

  • Safety Profile: DMS is notoriously volatile and highly toxic. Bis(2-ethylhexyl) sulfate, owing to its high molecular weight (322.5 g/mol ), exhibits negligible vapor pressure at room temperature, drastically reducing inhalation hazards during benchtop handling.

References

  • [2] Title: Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy Source: Atmospheric Measurement Techniques (Copernicus Publications) URL: [Link]

  • [3] Title: Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • [1] Title: Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles Source: Molecules (MDPI) URL: [Link]

Sources

Safety Operating Guide

Essential Safety and Handling Guide: Personal Protective Equipment for Bis(2-ethylhexyl) Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, direct-to-need safety protocols for laboratory personnel handling Bis(2-ethylhexyl) sulfate and its related salts, such as Sodium 2-ethylhexyl sulfate. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and logistical framework grounded in the specific chemical hazards of this compound. This document is designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, ensuring that every protocol is a self-validating system of protection.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic hazards of Bis(2-ethylhexyl) sulfate is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment (PPE). This compound is not benign; it presents multiple routes of potential exposure and specific health risks that dictate our safety strategy.

  • Dermal and Ocular Hazard: The compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A)[1][2]. Direct contact can lead to inflammation, redness, and discomfort, while eye exposure may result in significant damage.

  • Ingestion Hazard: It is harmful if swallowed, with an acute oral toxicity classification of Category 4[1].

  • Reproductive Toxicity: Critically, this chemical is suspected of damaging fertility or the unborn child, placing it in Reproductive Toxicity Category 2[1]. This makes it a substance of very high concern, particularly for personnel of reproductive age, and necessitates stringent handling protocols to prevent any level of systemic exposure.

  • Environmental Hazard: The compound is recognized as harmful to aquatic life, mandating responsible handling and disposal to prevent environmental release[1].

These hazards underscore that casual or unprotected handling is unacceptable. The following PPE and procedural guidelines are designed to create a reliable barrier between the researcher and these potential harms.

Section 2: Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities being handled, and the potential for aerosol or dust generation. The following are the minimum requirements for handling Bis(2-ethylhexyl) sulfate in a laboratory setting.

Eye and Face Protection The eyes are highly susceptible to damage from chemical splashes.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to NIOSH (US) or EN 166 (EU) standards are mandatory for all work with this compound[3].

  • Elevated Risk: When there is a significant risk of splashing or aerosol generation (e.g., when handling larger quantities, heating, or vortexing), a full-face shield must be worn in addition to safety goggles[4][5]. Standard safety glasses are insufficient.

Skin and Body Protection Preventing dermal contact is crucial to avoid local irritation and minimize the risk of systemic absorption.

  • Gloves: Chemical-resistant gloves are the primary barrier for hand protection.

    • Material: Nitrile gloves are a suitable choice for providing splash protection against a range of chemicals, including sulfates[4][6].

    • Protocol: Gloves must be inspected for any signs of degradation or perforation before each use[3][4]. When work is complete, or if contamination occurs, gloves should be removed carefully to avoid contaminating the skin and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after glove removal[3].

  • Protective Clothing:

    • Standard Operations: A clean, buttoned laboratory coat should be worn at all times to protect the skin and personal clothing[4].

    • High-Risk Operations: For tasks involving a higher risk of significant exposure, such as cleaning up large spills, a chemical-resistant apron or impervious coveralls may be necessary[3][4].

Respiratory Protection Inhalation is a direct route for systemic exposure. Engineering controls should always be the first line of defense.

  • Engineering Controls: All handling of Bis(2-ethylhexyl) sulfate that may generate vapors, aerosols, or dust must be conducted within a certified chemical fume hood to ensure adequate ventilation[3].

  • Respirator Use: If engineering controls are insufficient, or during emergency situations, respiratory protection is required[3][4]. A NIOSH-approved respirator with the appropriate cartridge for organic vapors should be used. In the event of a large spill or uncontrolled release, a self-contained breathing apparatus (SCBA) is essential[4].

Section 3: PPE Selection and Operational Summary

To simplify the decision-making process, the following table and workflow diagram provide immediate, task-specific guidance.

Table 1: PPE Recommendations by Task

Task/ScenarioEye/Face ProtectionGlovesProtective ClothingRespiratory Protection
Weighing/Prepping Small Quantities (<1g) Safety GogglesNitrile GlovesLab CoatNot required if in fume hood
Solution Preparation / Dilutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if in fume hood
Heating or Agitating Solutions Safety Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatRequired if outside fume hood
Transferring Large Volumes (>1L) Safety Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatNot required if in fume hood
Spill Cleanup Safety Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Chemical-Resistant CoverallsNIOSH-approved respirator

PPE Selection Workflow

The following diagram illustrates the logical flow for determining the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Step 1: Assess Task cluster_exposure Step 2: Evaluate Exposure Potential cluster_ppe Step 3: Select Appropriate PPE start Begin Work with Bis(2-ethylhexyl) sulfate ventilation Is Work Conducted in a Certified Fume Hood? start->ventilation spill_risk Potential for Splash or Aerosol Generation? ppe_low Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat spill_risk->ppe_low No ppe_medium Intermediate PPE: - Add Face Shield - Consider Apron spill_risk->ppe_medium Yes ventilation->spill_risk Yes ppe_high Maximum PPE: - Add Respirator - Consider Coveralls ventilation->ppe_high No

Caption: PPE selection workflow for Bis(2-ethylhexyl) sulfate.

Section 4: Procedural Protocols: Ensuring Safe Application

Correctly using PPE is as important as selecting it. The following step-by-step protocols for donning, doffing, and disposal are critical to prevent cross-contamination.

Protocol 1: Donning PPE

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Don the respirator, ensuring a proper seal check is performed.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.

Protocol 2: Doffing PPE (The 'Dirty-to-Dirty' Principle) This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands or use hand sanitizer before proceeding.

  • Face Shield/Goggles: Remove the face shield and goggles from the back of the head. Do not touch the front surface.

  • Gown/Lab Coat: Unbutton the lab coat. Peel it away from the body, turning it inside-out as you remove it.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Protocol 3: Disposal of Contaminated PPE

  • Segregation: All PPE that has come into contact with Bis(2-ethylhexyl) sulfate is considered hazardous waste.

  • Containment: Used gloves, disposable aprons, and other contaminated items should be immediately placed into a designated, labeled, and sealed hazardous waste container[3][7]. Do not place them in regular trash receptacles.

  • Final Disposal: The sealed container must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations[1]. Never mix this waste with other non-hazardous waste streams.

Section 5: Emergency Response and Decontamination

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention[3].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[3].

All personnel working with this chemical must be aware of the location and operation of emergency eyewash stations and safety showers.

References

  • BIS(2-ETHYLHEXYL)SULFOXIDE SDS, 82374-34-3 Safety Data Sheets - ECHEMI.

  • BIS(2-ETHYLHEXYL) SULFOXIDE Safety Data Sheets(SDS) - LookChem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2-ethylhexyl sulfate - ChemicalBook.

  • Personal protective equipment for handling Pyrocatechol sulfate - Benchchem.

  • SC-253575 - Sodium 2-ethylhexyl sulfate - SAFETY DATA SHEET - Santa Cruz Biotechnology.

  • Chemical Safety: Personal Protective Equipment - University of California, San Francisco.

  • How to Choose PPE for Chemical Work - Allan Chemical Corporation.

  • SAFETY DATA SHEET - Fisher Scientific.

  • BIS(2-ETHYLHEXYL) SEBACATE - CAMEO Chemicals - NOAA.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.